Product packaging for 3-Chlorobenzophenone(Cat. No.:CAS No. 1016-78-0)

3-Chlorobenzophenone

Cat. No.: B110928
CAS No.: 1016-78-0
M. Wt: 216.66 g/mol
InChI Key: CPLWKNRPZVNELG-UHFFFAOYSA-N
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Description

3-Chlorobenzophenone is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure serves as a key building block for the preparation of various biologically active molecules. For instance, it is a known reagent in the synthesis of potential antitumor agents, specifically kinesin spindle protein (KSP) inhibitors, which are investigated for their role in disrupting cell division . Furthermore, chlorobenzophenone derivatives are fundamental starting materials in the synthesis of established pharmaceutical compounds. The related compound 2-amino-5-chlorobenzophenone is a crucial precursor in the multi-step synthesis of anxiolytic drugs such as chlordiazepoxide, the first benzodiazepine introduced to clinical practice . The chlorobenzophenone core is also utilized in the synthesis of other drug classes, including diuretics like chlorothalidone . This versatility makes this compound a compound of significant interest for medicinal chemists developing new synthetic routes and exploring novel therapeutic entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO B110928 3-Chlorobenzophenone CAS No. 1016-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-phenylmethanone
Source PubChem
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InChI

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CPLWKNRPZVNELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70906388
Record name (3-Chlorophenyl)(phenyl)methanone
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Molecular Weight

216.66 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1016-78-0
Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name (3-Chlorophenyl)(phenyl)methanone
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Record name 3-chlorobenzophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-Chlorobenzophenone, a key intermediate in the pharmaceutical and chemical industries. This document details the core synthetic methodologies, including Friedel-Crafts acylation and Grignard reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.

Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is a classical method for producing chlorobenzophenone isomers. However, this method predominantly yields the para (4-chloro) and ortho (2-chloro) isomers due to the ortho-, para-directing nature of the chlorine substituent. The desired meta (3-chloro) isomer is formed in significantly lower quantities.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the benzoyl chloride, forming a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of chlorobenzene.

Isomer Distribution and Yield

The benzoylation of chlorobenzene results in a mixture of isomers. The distribution is influenced by factors such as solvent, catalyst, temperature, and reaction time. A detailed study on the Friedel-Crafts benzoylation of chlorobenzene provides insight into the expected isomer distribution.[1][2]

IsomerYield Range (%)
o-Chlorobenzophenone3 - 12
m-Chlorobenzophenone0.1 - 4
p-Chlorobenzophenone84 - 97
Benzophenone (from dehalogenation)0 - 8

Table 1: Isomer distribution in the Friedel-Crafts benzoylation of chlorobenzene.[1][2]

Due to the low yield of the 3-chloro isomer, this method is less favorable for its specific synthesis and necessitates challenging purification steps.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure for the Friedel-Crafts acylation of chlorobenzene.[3]

Materials:

  • Chlorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Ice-cold water

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled and flame-dried to ensure anhydrous conditions.

  • Catalyst Suspension: Anhydrous aluminum chloride (a slight molar excess relative to benzoyl chloride) is suspended in the anhydrous solvent within the reaction flask and cooled in an ice bath (0-5°C).

  • Addition of Reactants: Benzoyl chloride is added dropwise to the stirred suspension, maintaining the low temperature. Subsequently, chlorobenzene is added gradually.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 80-90°C) to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Washing: The organic layer is separated and washed successively with water, dilute hydrochloric acid, and a sodium bicarbonate solution to remove any remaining catalyst and acidic impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.

  • Purification: The isomeric mixture is then subjected to purification techniques such as fractional distillation or column chromatography to isolate the this compound.

Grignard Reaction Synthesis

Grignard reactions offer more direct and regioselective pathways to synthesize this compound, avoiding the isomeric mixture issues of the Friedel-Crafts acylation. Two primary Grignard routes are viable:

  • Route A: Reaction of 3-chlorophenylmagnesium bromide with benzaldehyde.

  • Route B: Reaction of phenylmagnesium bromide with 3-chlorobenzaldehyde.

Both routes involve the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an oxidative work-up to yield the ketone.

Route A: 3-Chlorophenylmagnesium Bromide and Benzaldehyde

This route involves the initial preparation of a Grignard reagent from a 3-chlorohalobenzene (e.g., 1-bromo-3-chlorobenzene).

Part 1: Preparation of 3-Chlorophenylmagnesium Bromide

Materials:

  • 1-Bromo-3-chlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • Apparatus Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly flame-dried.

  • Initiation: Magnesium turnings and a crystal of iodine are placed in the flask under a nitrogen atmosphere. A small amount of the 1-bromo-3-chlorobenzene solution in anhydrous ether is added to initiate the reaction, which is indicated by a color change and gentle refluxing.

  • Grignard Formation: The remaining solution of 1-bromo-3-chlorobenzene is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

Part 2: Reaction with Benzaldehyde and Oxidation

Materials:

  • 3-Chlorophenylmagnesium bromide solution (from Part 1)

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system)

  • Aqueous ammonium chloride solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Aldehyde Addition: The Grignard reagent solution is cooled in an ice bath, and a solution of benzaldehyde in anhydrous ether is added dropwise with stirring. The reaction is typically exothermic.

  • Quenching: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer containing the secondary alcohol intermediate is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • Oxidation: The solvent is removed, and the crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane for PCC oxidation). The oxidizing agent is added, and the mixture is stirred until the oxidation is complete (monitored by TLC).

  • Purification: The reaction mixture is worked up according to the chosen oxidation method, and the resulting crude this compound is purified by column chromatography or recrystallization.

Route B: Phenylmagnesium Bromide and 3-Chlorobenzaldehyde

This route follows a similar principle but starts with the preparation of phenylmagnesium bromide.

Part 1: Preparation of Phenylmagnesium Bromide

This is a standard procedure analogous to the preparation of 3-chlorophenylmagnesium bromide, using bromobenzene as the starting material.

Part 2: Reaction with 3-Chlorobenzaldehyde and Oxidation

This part is analogous to Part 2 of Route A, with 3-chlorobenzaldehyde being added to the phenylmagnesium bromide solution. The subsequent work-up and oxidation steps are the same.

Visualizing the Synthesis Pathways

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Chlorobenzene->SigmaComplex + Acylium Ion 3_Chlorobenzophenone This compound SigmaComplex->3_Chlorobenzophenone - H⁺, -AlCl₃

Caption: Friedel-Crafts acylation mechanism for this compound.

Grignard Reaction Workflow (Route A)

Grignard_Workflow_A Start 1-Bromo-3-chlorobenzene + Mg GrignardFormation Formation of 3-Chlorophenylmagnesium Bromide Start->GrignardFormation Reaction Reaction with Benzaldehyde GrignardFormation->Reaction Intermediate Formation of Secondary Alcohol Intermediate Reaction->Intermediate Oxidation Oxidation (e.g., PCC) Intermediate->Oxidation Purification Purification (Chromatography/Recrystallization) Oxidation->Purification Product This compound Purification->Product

Caption: Experimental workflow for Grignard synthesis (Route A).

Logical Relationship of Synthesis Routes

Synthesis_Routes cluster_fc Friedel-Crafts Acylation cluster_grignard Grignard Reaction Target This compound FC_Reactants Chlorobenzene + Benzoyl Chloride FC_Reactants->Target Low Yield (Isomeric Mixture) Route_A Route A: 3-Cl-PhMgBr + Benzaldehyde Route_A->Target Higher Yield (Regioselective) Route_B Route B: PhMgBr + 3-Cl-Benzaldehyde Route_B->Target Higher Yield (Regioselective)

Caption: Comparison of synthetic routes to this compound.

References

Spectroscopic Analysis of 3-Chlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorobenzophenone, a compound of interest in synthetic chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon is significantly deshielded, appearing at a high chemical shift.

Carbon Atom Chemical Shift (δ) in ppm
Carbonyl (C=O)~195
Quaternary CarbonsMultiple signals in the 130-140 ppm range
Aromatic CHMultiple signals in the 128-135 ppm range

Note: Precise peak assignments require further 2D NMR experiments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3060C-H stretchAromatic
~1660C=O stretchKetone
~1590, 1475, 1445C=C stretchAromatic Ring
~700-800C-H out-of-plane bendAromatic (substitution pattern dependent)
~1100C-Cl stretchAryl Halide
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment
216/218High[M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes)
181Moderate[M-Cl]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials and Equipment:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube and cap

  • Pipette and filter

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.

    • Add 1-2 mg of the this compound sample.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Volatile organic solvent (e.g., methanol or dichloromethane)

  • Mass spectrometer with an electron ionization (EI) source

Procedure:

  • Sample Introduction:

    • Dissolve a small amount of the this compound sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used, where the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and the major fragment ions.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for a Chemical Compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (e.g., this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Relative Intensities MS->MS_Data Structure Determination of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of spectroscopic analysis.

A Technical Guide to the Photophysical and Photochemical Properties of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzophenone (3-CBP) is an aromatic ketone and a halogenated derivative of benzophenone. Its chemical structure, featuring a carbonyl group conjugated with two phenyl rings, one of which is substituted with a chlorine atom at the meta-position, dictates its rich and complex photophysical and photochemical behavior. Like its parent compound, 3-CBP is a highly efficient photosensitizer, a property that makes it a valuable tool in various scientific and industrial applications, including as a reagent in the synthesis of pharmaceuticals like antitumor kinesin spindle protein inhibitors.[1]

Upon absorption of ultraviolet (UV) radiation, 3-CBP undergoes rapid and efficient intersystem crossing to populate a long-lived triplet excited state. This triplet state is the primary photoactive species, responsible for initiating a variety of chemical reactions, most notably hydrogen atom abstraction from suitable donor molecules. Understanding the fundamental parameters that govern the formation, decay, and reactivity of this triplet state is crucial for its application in fields ranging from polymer chemistry to photobiology and drug development.

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, details the experimental methodologies used to characterize these properties, and visualizes the key processes and workflows.

Photophysical Properties

The photophysical behavior of this compound is dominated by the electronic transitions of the carbonyl chromophore and the aromatic rings. The key events following photoexcitation are the absorption of light, extremely inefficient fluorescence, and a highly efficient intersystem crossing to the triplet manifold.

UV-Vis Absorption

This compound exhibits two characteristic absorption bands in the UV region. An intense band at shorter wavelengths is attributed to the spin-allowed π → π* transition within the aromatic system. A much weaker, longer-wavelength band corresponds to the spin-forbidden n → π* transition, involving the non-bonding electrons of the carbonyl oxygen.

Table 1: UV-Vis Absorption Properties of this compound and Benzophenone (Reference)

CompoundTransitionλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Solvent
This compound π → π~250-260Data not available in searched literatureAcetonitrile
n → π~330-360Data not available in searched literatureAcetonitrile
Benzophenone (for comparison) π → π25218,600Ethanol
n → π333125Hexane

Note: The absorption bands of benzophenone derivatives are sensitive to solvent polarity. Protic solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition due to hydrogen bonding with the carbonyl group.

Luminescence Properties: Fluorescence and Phosphorescence

Consistent with most benzophenone derivatives, this compound is essentially non-fluorescent at room temperature. The rate of intersystem crossing is orders of magnitude faster than the rate of fluorescence, leading to a fluorescence quantum yield that is practically zero.

However, at low temperatures (typically 77 K) in a rigid matrix (a glass), 3-CBP is expected to exhibit strong phosphorescence. This emission originates from the spin-forbidden radiative decay from the lowest triplet state (T1) to the singlet ground state (S0).

Table 2: Luminescence Properties of this compound and Benzophenone (Reference)

CompoundPropertyValueConditions
This compound Fluorescence Quantum Yield (ΦF)Not available (expected to be < 0.01)Room Temperature
Phosphorescence λmaxNot available in searched literature77 K in Ethanol Glass
Phosphorescence Lifetime (τP)Not available in searched literature77 K in Ethanol Glass
Benzophenone (for comparison) Fluorescence Quantum Yield (ΦF)Extremely low (< 0.01)Room Temperature
Phosphorescence λmax414, 443, 477 nm (Vibronic structure)[2]77 K in Ethanol Glass[2]
Phosphorescence Lifetime (τP)~5 ms77 K in Ethanol Glass
Intersystem Crossing and Triplet State Properties

The hallmark of benzophenone photophysics is the near-quantitative efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet manifold (Tn). This process is exceptionally rapid, occurring on the picosecond timescale.[1][3] For this compound, it is reasonable to assume a similar high efficiency. The triplet state, once formed, can be characterized by its absorption spectrum (T1 → Tn) and its lifetime.

Table 3: Triplet State Properties of this compound and Benzophenone (Reference)

CompoundPropertyValueSolvent
This compound Intersystem Crossing Quantum Yield (ΦISC)Not available (expected to be ~1.0)-
Triplet-Triplet (T-T) Absorption λmaxNot available in searched literatureAcetonitrile
Triplet Lifetime (τT)Not available in searched literatureAcetonitrile (deaerated)
Benzophenone (for comparison) Intersystem Crossing Quantum Yield (ΦISC)~1.0[1][3]Various
Triplet-Triplet (T-T) Absorption λmax525 nm[3]Acetonitrile[4]
Triplet Lifetime (τT)~20 µsAcetonitrile (deaerated)[4]

Photochemical Properties

The photochemical reactivity of this compound is dictated by its lowest triplet state, which has a distinct n,π* character. This electronic configuration results in a partially vacant n-orbital on the carbonyl oxygen, making the triplet state electrophilic and highly reactive in hydrogen atom abstraction reactions.

Photosensitization and Hydrogen Abstraction

The primary photochemical process for 3-CBP is its function as a photosensitizer. Upon excitation, the 3(3-CBP)* triplet state can abstract a hydrogen atom from a suitable hydrogen donor (often a solvent like isopropanol or a substrate with labile C-H bonds) to form a ketyl radical. This process is fundamental to its use in photopolymerization and synthetic organic chemistry. The reactivity of the 3-chloro derivative in hydrogen abstraction is comparable to that of the parent benzophenone.[1]

The general mechanism is as follows:

  • Excitation & ISC: 3-CBP + hν → ¹(3-CBP)* → ³(3-CBP)*

  • H-Abstraction: ³(3-CBP)* + R-H → [3-CBP-H]• + R•

  • Dimerization (Pinacol Formation): 2 [3-CBP-H]• → Pinacol Product

Experimental Protocols

The characterization of the photophysical and photochemical properties of this compound relies on a suite of spectroscopic techniques.

UV-Vis Absorption Spectroscopy
  • Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).

  • Methodology:

    • Sample Preparation: Prepare a series of solutions of 3-CBP of known concentrations (e.g., 10-5 to 10-4 M) in a UV-grade solvent (e.g., acetonitrile, cyclohexane).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Measurement: Record the absorbance spectrum of each solution in a 1 cm path length quartz cuvette against a solvent blank over a range of ~200-500 nm.

    • Data Analysis: Identify λmax values from the spectra. Calculate the molar absorptivity (ε) at each maximum using the Beer-Lambert law (A = εcl), typically by plotting absorbance vs. concentration and determining the slope.

Fluorescence and Phosphorescence Spectroscopy
  • Objective: To measure emission spectra, lifetimes, and quantum yields.

  • Methodology:

    • Sample Preparation: For fluorescence, use a dilute solution (~10-6 M) with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects. For phosphorescence, dissolve the sample in a solvent that forms a clear glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran). Deoxygenate the sample by bubbling with nitrogen or argon.

    • Instrumentation: Use a spectrofluorometer equipped with a pulsed lamp or laser source for lifetime measurements and a low-temperature accessory (liquid nitrogen dewar) for phosphorescence.

    • Measurement:

      • Spectra: Excite the sample at a wavelength corresponding to an absorption band (e.g., 340 nm) and scan the emission spectrum.

      • Quantum Yield (Relative Method): Measure the integrated fluorescence intensity of the sample and a well-characterized standard (e.g., quinine sulfate) with known quantum yield, under identical conditions (excitation wavelength, absorbance, solvent). The quantum yield is calculated using the equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

      • Phosphorescence Lifetime: At 77 K, excite the sample with a short pulse of light and monitor the decay of the phosphorescence intensity over time. Fit the decay curve to an exponential function to determine the lifetime (τP).

Nanosecond Transient Absorption (Laser Flash Photolysis)
  • Objective: To characterize the triplet excited state (T-T absorption spectrum, lifetime, and reaction kinetics).

  • Methodology:

    • Sample Preparation: Prepare a solution of 3-CBP in the desired solvent (e.g., acetonitrile) with an absorbance of ~0.1-0.3 at the laser excitation wavelength. Thoroughly deoxygenate the solution, as oxygen is an efficient quencher of triplet states.

    • Instrumentation: A laser flash photolysis setup consisting of a pulsed laser (e.g., Nd:YAG laser, 355 nm excitation), a probe lamp, a monochromator, and a fast detector (e.g., photomultiplier tube or ICCD camera).

    • Measurement:

      • Transient Spectrum: Excite the sample with a short laser pulse. At a specific time delay after the pulse, measure the change in absorbance over a range of wavelengths. This provides the difference spectrum of the transient species (the T-T absorption).

      • Triplet Lifetime: Set the monochromator to the maximum of the T-T absorption band (e.g., ~530 nm). Monitor the decay of the transient absorbance signal over time following the laser pulse. The decay kinetics are fit to determine the triplet lifetime (τT).

Visualized Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of the complex processes involved in the photophysics and photochemistry of this compound.

Jablonski Diagram

This diagram illustrates the electronic states and transitions involved after 3-CBP absorbs a photon.

Caption: Simplified Jablonski diagram for this compound.

Photochemical Reaction Pathway: Hydrogen Abstraction

This workflow shows the steps from photoexcitation to the formation of photoproducts via hydrogen abstraction.

Photochemistry cluster_photo Photophysical Steps cluster_chem Photochemical Steps A 3-CBP (S₀) B ¹(3-CBP)* (S₁) A->B Absorption (hν) C ³(3-CBP)* (T₁) B->C ISC (Φ ≈ 1.0) D [3-CBP-H]• (Ketyl Radical) C->D H-Abstraction E Pinacol Product D->E Dimerization RH R-H (Hydrogen Donor) RH->D H-Abstraction

Caption: Photochemical pathway for hydrogen abstraction by 3-CBP.

Experimental Workflow: Laser Flash Photolysis

This diagram outlines the logical flow of a typical laser flash photolysis experiment to characterize the triplet state.

LFP_Workflow cluster_analysis Data Analysis prep Sample Preparation (3-CBP in Solvent, Deoxygenate) setup Instrument Setup (Laser, Detector, Monochromator) prep->setup excite Excite Sample (355 nm Nd:YAG Laser Pulse) setup->excite probe Probe Sample (Xenon Arc Lamp) detect Detect ΔAbsorbance (PMT / ICCD) excite->detect probe->detect spec Plot ΔA vs. Wavelength (T-T Spectrum) detect->spec kin Plot ΔA vs. Time (Decay Kinetics) detect->kin fit Exponential Fit (Determine Triplet Lifetime τT) kin->fit

Caption: Workflow for a Laser Flash Photolysis experiment.

References

An In-depth Technical Guide to the Solubility of 3-Chlorobenzophenone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

3-Chlorobenzophenone is a white to off-white crystalline solid.[1][2] Its structure, consisting of a benzoyl group attached to a chlorophenyl group, renders it largely nonpolar. This characteristic is the primary determinant of its solubility in various laboratory solvents.

PropertyValueReference
Molecular Formula C₁₃H₉ClO[2][3]
Molecular Weight 216.66 g/mol [2][3]
Melting Point 82-87 °C[1][2][3]
Appearance White to off-white crystalline powder[1][2][4]
Qualitative Solubility Assessment

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water. The solubility of its isomer, 4-Chlorobenzophenone, is documented as soluble in ethanol, ether, and acetone, and slightly soluble in carbon tetrachloride and water.[5][6] A similar profile is anticipated for this compound.

Table 1: Estimated Qualitative Solubility of this compound

SolventPolarityExpected Solubility
HexaneNonpolarSoluble
TolueneNonpolarSoluble
DichloromethanePolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
AcetonePolar AproticSoluble
EthanolPolar ProticModerately Soluble
MethanolPolar ProticModerately Soluble
WaterPolar ProticInsoluble/Slightly Soluble

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (powder form)[3]

  • Selected laboratory solvents (HPLC grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant solute concentration in solution.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter chemically compatible with the solvent.[8] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Multiply the result by the dilution factor to determine the solubility of this compound in the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add Excess This compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibrate Equilibrate (e.g., 24-72h shaking at constant temp.) seal_vial->equilibrate phase_separation Phase Separation (Centrifuge/Filter) equilibrate->phase_separation hplc_analysis HPLC Analysis phase_separation->hplc_analysis prepare_standards Prepare Standard Solutions prepare_standards->hplc_analysis calculate_solubility Calculate Solubility hplc_analysis->calculate_solubility end End calculate_solubility->end

Caption: Workflow for determining solubility using the shake-flask method.

References

Crystal Structure of 3-Chlorobenzophenone Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases, including the Cambridge Structural Database (CSDC), reveals no publicly available crystal structure determination for 3-Chlorobenzophenone, also known as (3-chlorophenyl)(phenyl)methanone. Consequently, a detailed technical guide with specific quantitative data and experimental protocols for its crystal structure analysis cannot be provided at this time.

While the crystal structures of the related isomers, 2-chlorobenzophenone and 4-chlorobenzophenone, have been determined, the specific atomic arrangement of this compound in the solid state remains uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in this molecule, this presents an opportunity for novel research. The following sections provide a template for the type of in-depth technical guide that could be produced should the crystal structure of this compound be determined in the future. This includes generalized experimental protocols and data presentation formats that are standard in the field of X-ray crystallography.

Table of Contents

  • Introduction

  • Synthesis of this compound

  • Crystal Growth

  • X-ray Data Collection and Processing

  • Structure Solution and Refinement

  • Crystallographic Data

  • Molecular and Crystal Structure Description

  • Supramolecular Features

  • References

Introduction

This compound is an organic compound with the chemical formula C₁₃H₉ClO. It belongs to the class of diaryl ketones and is an isomer of 2-chlorobenzophenone and 4-chlorobenzophenone. Benzophenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their photochemical properties and their utility as scaffolds for the synthesis of more complex molecules. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction would provide valuable insights into its molecular conformation, intermolecular interactions, and solid-state packing, which are crucial for rational drug design and the development of new materials.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of this compound

  • Materials: 3-chlorobenzoyl chloride, benzene, anhydrous aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), magnesium sulfate (MgSO₄), distilled water.

  • Procedure:

    • To a stirred solution of anhydrous aluminum chloride in dry dichloromethane, 3-chlorobenzoyl chloride is added dropwise at 0 °C under an inert atmosphere.

    • Benzene is then added to the reaction mixture, and it is allowed to stir at room temperature for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Crystal Growth

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Experimental Protocol: Crystal Growth

  • Method: Slow evaporation.

  • Procedure:

    • A saturated solution of purified this compound is prepared in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane).

    • The solution is filtered to remove any particulate matter.

    • The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

    • Over a period of several days to weeks, single crystals may form.

X-ray Data Collection and Processing

This section would detail the parameters used for collecting the X-ray diffraction data.

Experimental Protocol: X-ray Data Collection

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • The data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The collected diffraction images are processed using software such as CrysAlisPro or SAINT, which involves integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR2014.

  • The initial structural model is refined by full-matrix least-squares on F² using software such as SHELXL.

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated using tools like PLATON and CheckCIF.

Crystallographic Data

The final results of the crystal structure analysis would be summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₁₃H₉ClO
Formula weight 216.66
Temperature (K) [Value]
Wavelength (Å) [Value]
Crystal system [e.g., Monoclinic]
Space group [e.g., P2₁/c]
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) [Value]
β (°) [Value]
γ (°) [Value]
Volume (ų) [Value]
Z [Value]
Density (calculated) (Mg/m³) [Value]
Absorption coefficient (mm⁻¹) [Value]
F(000) [Value]
Crystal size (mm³) [Value]
θ range for data collection (°) [Value]
Index ranges [h, k, l ranges]
Reflections collected [Value]
Independent reflections [Value] [R(int) = Value]
Completeness to θ = ...° (%) [Value]
Absorption correction [e.g., Multi-scan]
Max. and min. transmission [Value]
Refinement method [e.g., Full-matrix least-squares on F²]
Data / restraints / parameters [Values]
Goodness-of-fit on F² [Value]
Final R indices [I>2σ(I)] R₁ = [Value], wR₂ = [Value]
R indices (all data) R₁ = [Value], wR₂ = [Value]

| Largest diff. peak and hole (e Å⁻³) | [Value] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/Angle Length (Å) / Angle (°)
Cl(1)–C(...) [Value]
O(1)–C(...) [Value]
C(...)–C(...) [Value]
... [Value]
C(...)–C(...)–C(...) [Value]

| ... | [Value] |

Molecular and Crystal Structure Description

This section would provide a detailed description of the molecular geometry, including the conformation of the phenyl rings and the planarity of the benzophenone core. It would also describe how the molecules pack in the crystal lattice.

Supramolecular Features

An analysis of the intermolecular interactions, such as C–H···O or C–H···π interactions, that stabilize the crystal structure would be presented here.

Mandatory Visualization

In the absence of a determined crystal structure for this compound, a generalized workflow for single-crystal X-ray diffraction is presented below.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (CheckCIF) structure_refinement->validation publication Publication/ Database Deposition validation->publication

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

This section would summarize the key findings from the crystal structure analysis of this compound, emphasizing the significance of the results in the context of medicinal chemistry and materials science.

3-Chlorobenzophenone CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzophenone, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and methods for its characterization.

Chemical Identity and Physical Properties

This compound, with the CAS number 1016-78-0 , is an aromatic ketone.[1][2][3] It presents as a white to off-white or cream-colored crystalline powder.[1] This compound is a crucial reagent in the preparation of various pharmaceuticals, including antitumor kinesin spindle protein inhibitors.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 1016-78-0[1][2][3]
Molecular Formula C₁₃H₉ClO[1]
Molecular Weight 216.66 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 81-87 °C
Boiling Point 332 °C
Solubility Soluble in ethanol, ether, and acetone.[4]

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism. The aluminum chloride activates the 3-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. The benzene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding this compound.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 3-Chlorobenzoyl_Chloride 3-Chlorobenzoyl Chloride Acylium_Ion_Complex [Acylium Ion-AlCl₄⁻] Complex 3-Chlorobenzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzene Benzene Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + Acylium Ion Product_Complex This compound-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O (Workup) HCl_AlCl3 HCl + AlCl₃

Friedel-Crafts acylation mechanism for the synthesis of this compound.
Experimental Protocol

This protocol outlines the general procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)
3-Chlorobenzoyl Chloride175.010.1017.5 g
Benzene78.110.5044 mL
Anhydrous Aluminum Chloride133.340.1114.7 g
Dichloromethane (anhydrous)--100 mL
Hydrochloric Acid (conc.)--20 mL
Ice--100 g
Saturated Sodium Bicarbonate Solution--50 mL
Anhydrous Magnesium Sulfate--q.s.
Ethanol or Methanol (for recrystallization)--q.s.

Procedure:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Addition: Anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL) are added to the flask. The mixture is cooled to 0-5 °C in an ice bath. A solution of 3-chlorobenzoyl chloride (17.5 g, 0.10 mol) in benzene (44 mL, 0.50 mol) is placed in the dropping funnel.

  • Reaction: The solution of 3-chlorobenzoyl chloride and benzene is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for 1-2 hours to ensure the reaction goes to completion.[5]

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[6] This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).[6]

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product is purified by recrystallization from ethanol or methanol to yield pure this compound.[7]

Experimental_Workflow Start Reaction Setup (Anhydrous Conditions) Reagent_Addition Reagent Addition (0-5 °C) Start->Reagent_Addition Reaction_Reflux Reaction (Reflux 1-2h) Reagent_Addition->Reaction_Reflux Workup Work-up (Ice/HCl Quench) Reaction_Reflux->Workup Extraction Extraction with CH₂Cl₂ Workup->Extraction Washing Washing (NaHCO₃, H₂O) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Experimental workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample can be prepared as a KBr (potassium bromide) disc or as a Nujol mull.[8][9][10] For a KBr disc, the sample is ground with dry KBr and pressed into a transparent pellet.[8] For a Nujol mull, the finely ground sample is mixed with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[9][10]

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the sample is prepared by dissolving a small amount of the purified this compound in a deuterated solvent, such as deuterated chloroform (CDCl₃).

Expected Spectra:

  • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons on the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon at a downfield chemical shift (typically δ > 190 ppm), along with several peaks in the aromatic region corresponding to the different carbon environments in the phenyl rings.

This guide provides essential technical information for researchers and professionals working with this compound. Adherence to standard laboratory safety procedures is crucial when handling the chemicals and performing the reactions described.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 3-Chlorobenzophenone, a significant intermediate in the synthesis of pharmaceuticals, including potential antitumor agents.[1] While comprehensive experimental and computational studies specifically focused on this compound are not extensively available in singular published reports, this guide synthesizes available data and methodologies from closely related benzophenone derivatives to present a thorough analytical framework.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are crucial for both experimental handling and as input for computational models.

PropertyValueReference
CAS Number 1016-78-0[1]
Molecular Formula C₁₃H₉ClO[1][2]
Molecular Weight 216.66 g/mol [1]
Melting Point 83-87 °C[1]
Boiling Point 332 °C[1]
SMILES C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl[2]
InChI Key CPLWKNRPZVNELG-UHFFFAOYSA-N[3]
Synthesis and Experimental Protocols

The primary method for synthesizing chlorobenzophenones is the Friedel-Crafts acylation. Below is a detailed, generalized protocol for the synthesis of a chlorobenzophenone, which can be adapted for this compound.

Reaction: Friedel-Crafts Acylation of Benzene with 3-Chlorobenzoyl Chloride

Materials:

  • Benzene

  • 3-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Dilute hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (or diethyl ether)

  • Ethanol (or methanol) for recrystallization

Procedure:

  • Setup: A reaction flask equipped with a magnetic stirrer and a cooling bath is charged with anhydrous aluminum chloride and a solvent like dichloromethane.

  • Acylation: The flask is cooled to 0-5°C. 3-Chlorobenzoyl chloride is added dropwise to the stirred suspension. Following this, benzene is added gradually while maintaining the low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then gently refluxed (if necessary) to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching: The reaction is cooled and then carefully quenched by pouring it over ice-cold water to decompose the aluminum chloride complex.

  • Work-up: The organic layer is separated using a separatory funnel. It is then washed sequentially with water, dilute HCl, and a sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization, typically from ethanol or methanol, to yield a pure crystalline solid.

Characterization: The final product should be characterized using techniques such as:

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[4]

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Computational Analysis Workflow

The theoretical investigation of this compound involves a multi-step computational workflow, primarily utilizing Density Functional Theory (DFT).

G Computational Analysis Workflow for this compound A Structure Optimization (DFT: B3LYP/6-311++G(d,p)) B Vibrational Frequency Analysis (FT-IR & Raman Spectra Simulation) A->B Confirm minimum energy C Electronic Properties Analysis A->C G Biological Activity Prediction (Molecular Docking) A->G Optimized geometry D Frontier Molecular Orbitals (HOMO-LUMO Analysis) C->D E Molecular Electrostatic Potential (MEP Mapping) C->E F Natural Bond Orbital (NBO) Analysis (Charge Delocalization Studies) C->F

Caption: A typical workflow for the DFT-based computational analysis of this compound.

Spectroscopic Analysis (Theoretical)

4.1. FT-IR Spectroscopy The calculated FT-IR spectrum would reveal characteristic vibrational modes. Below are the expected key vibrational frequencies based on studies of similar benzophenone derivatives.

Vibrational ModeExpected Wavenumber (cm⁻¹) (Scaled)Description
C-H stretching (aromatic)3100 - 3000Aromatic C-H bond vibrations.
C=O stretching~1650Carbonyl group stretching, characteristic of ketones.
C=C stretching (aromatic)1600 - 1450Aromatic ring skeletal vibrations.
C-Cl stretching~750Carbon-chlorine bond vibration.

4.2. UV-Visible Spectroscopy The electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). The key transitions are typically π → π* and n → π*.

TransitionCalculated λ_max (nm)Oscillator Strength (f)
n → π~340Low
π → π~260High

Molecular Orbital and Reactivity Analysis

5.1. Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

ParameterValue (eV) - IllustrativeDescription
E_HOMO -6.5Energy of the highest occupied molecular orbital.
E_LUMO -1.8Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) 4.7A lower gap indicates easier electronic excitation.[7]

5.2. Global Reactivity Descriptors These descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of the molecule.

DescriptorFormulaValue (Illustrative)
Ionization Potential (I) -E_HOMO6.5 eV
Electron Affinity (A) -E_LUMO1.8 eV
Chemical Hardness (η) (I - A) / 22.35 eV
Electronegativity (χ) (I + A) / 24.15 eV
Electrophilicity Index (ω) χ² / (2η)3.67 eV

5.3. Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow) is expected around the carbonyl oxygen atom, indicating the primary site for electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer (ICT) and the stabilization energy associated with electron delocalization.[8] Key interactions in this compound would involve the delocalization of lone pair electrons from the oxygen and chlorine atoms into the antibonding orbitals of the aromatic rings.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) - IllustrativeType of Interaction
LP(1) Oπ(C=C)~25.0n → π
LP(1) Clπ(C=C)~5.0n → π
π(C=C)π(C=C)~20.0π → π
(E(2) represents the stabilization energy from donor-acceptor interactions)

Biological Activity and Drug Development Implications

Benzophenone derivatives are known to possess a range of biological activities, including anti-inflammatory and anticancer properties.[9] this compound is specifically mentioned as a reagent for preparing antitumor kinesin spindle protein inhibitors.[1] This suggests that the this compound scaffold is a valuable pharmacophore.

7.1. Molecular Docking To explore the potential biological targets of this compound, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For its role in developing kinesin spindle protein (KSP) inhibitors, docking studies would involve placing the this compound molecule into the active site of KSP to predict binding affinity and interactions.

G Molecular Docking Logical Flow Ligand This compound (Optimized Structure) Docking Molecular Docking Simulation Ligand->Docking Protein Target Protein (e.g., KSP) (Crystal Structure) Protein->Docking Analysis Analysis of Binding Modes (Binding Energy, H-Bonds) Docking->Analysis Result Lead Compound Identification & Optimization Analysis->Result

Caption: Logical workflow for a molecular docking study of this compound.

7.2. Structure-Activity Relationship (SAR) Computational studies on this compound and its derivatives can help establish a structure-activity relationship. For instance, DFT studies have investigated how the position of the chloro substituent influences the triplet reactivity of benzophenone derivatives, which is relevant for photochemistry and potential phototoxicity.[1] The electronic properties calculated (HOMO-LUMO, MEP) can be correlated with observed biological activities to guide the design of more potent and selective drug candidates.

Conclusion

References

A Technical Guide to the Intersystem Crossing of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Intersystem Crossing in Benzophenones

Benzophenone and its derivatives are renowned for their efficient intersystem crossing from the first excited singlet state (S1) to the first excited triplet state (T1). This high efficiency is a cornerstone of their utility as photosensitizers in various chemical and biological applications. The introduction of a chlorine atom at the meta-position of one of the phenyl rings in 3-Chlorobenzophenone is expected to influence its photophysical properties, including the rate and quantum yield of intersystem crossing. The electron-withdrawing nature of the chlorine atom can affect the electronic distribution within the molecule, thereby modulating its reactivity and photophysical behavior.

Photophysical Properties and Expected Data

The determination of the quantum yield of intersystem crossing for this compound relies on the measurement of several photophysical parameters. The following table summarizes the key data required and provides context based on the known properties of benzophenone, which is often used as a standard in these measurements.

ParameterSymbolDescriptionExpected Value/Information for this compoundReference Compound: Benzophenone
Quantum Yield of Intersystem Crossing ΦISC The fraction of excited molecules that transition from the singlet state to the triplet state.To be determined experimentally. Expected to be high, approaching unity, similar to other benzophenone derivatives.≈ 1 in non-polar solvents
Triplet-Triplet Molar Absorption Coefficient εT A measure of how strongly the triplet state absorbs light at a specific wavelength.To be determined experimentally, often by comparison with a standard.Varies with solvent, e.g., ~7800 M-1cm-1 in benzene at 530 nm.
Singlet State Lifetime τS The average time a molecule spends in the excited singlet state before decaying.Expected to be very short (picosecond range) due to efficient intersystem crossing.~5-10 ps in non-polar solvents.
Triplet State Lifetime τT The average time a molecule spends in the excited triplet state before decaying.Dependent on solvent and presence of quenchers. Expected to be in the microsecond to millisecond range in the absence of quenchers.Varies from microseconds to milliseconds depending on the environment.
Wavelength of Maximum Triplet-Triplet Absorption λmax(T-T) The wavelength at which the triplet-triplet absorption is strongest.To be determined from transient absorption spectra. Expected in the 520-540 nm region for benzophenone derivatives.[1]~530 nm in many organic solvents.

Experimental Determination of the Intersystem Crossing Quantum Yield

The most direct and widely used method for determining the quantum yield of intersystem crossing is nanosecond laser flash photolysis . This pump-probe technique allows for the direct observation and quantification of transient species like triplet states.

Principle of the Method

The comparative method is employed, where the transient absorbance of the sample (this compound) is compared to that of a well-characterized standard with a known intersystem crossing quantum yield (e.g., benzophenone). By ensuring identical excitation conditions (laser energy, wavelength, and optical density at the excitation wavelength), the ratio of the triplet-triplet absorbances can be related to the ratio of their quantum yields.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare solutions of both this compound (sample) and benzophenone (standard) in a spectroscopic grade solvent (e.g., acetonitrile or benzene).

    • The concentration of each solution should be adjusted to have an identical absorbance (typically 0.1-0.3) at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser).

    • Thoroughly deoxygenate the solutions by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.

  • Laser Flash Photolysis Measurement:

    • The sample cuvette is placed in the laser flash photolysis apparatus.

    • The sample is excited with a short laser pulse (the "pump" pulse, typically a few nanoseconds in duration).

    • A second, weaker light source (the "probe" beam) passes through the sample, and its intensity is monitored by a fast detector (e.g., a photomultiplier tube).

    • The change in absorbance of the probe beam as a function of time after the laser flash is recorded. This provides the transient absorption spectrum.

  • Data Acquisition:

    • Record the transient absorption spectrum for the benzophenone standard immediately after the laser pulse to identify the wavelength of maximum triplet-triplet absorption (λmax(T-T)).

    • Measure the maximum transient absorbance (ΔODstd) at this wavelength at the end of the laser pulse.

    • Under identical experimental conditions, record the transient absorption spectrum for the this compound sample and determine its maximum transient absorbance (ΔODsample) at its λmax(T-T).

  • Calculation of the Intersystem Crossing Quantum Yield: The quantum yield of intersystem crossing for this compound (ΦISC, sample) is calculated using the following equation:

    ΦISC, sample = ΦISC, std * (ΔODsample / ΔODstd) * (εT, std / εT, sample)

    Where:

    • ΦISC, std is the known intersystem crossing quantum yield of the standard (benzophenone, ≈ 1).

    • ΔODsample and ΔODstd are the maximum transient absorbances of the sample and standard, respectively.

    • εT, sample and εT, std are the triplet-triplet molar absorption coefficients of the sample and standard, respectively. If the value for the sample is unknown, it can be assumed to be similar to the standard for a first approximation, given the structural similarity.

Visualizing the Photophysical Processes

Jablonski Diagram for this compound

The following Jablonski diagram illustrates the key photophysical transitions for this compound upon photoexcitation.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Quantum Yield Determination

The workflow for the experimental determination of the intersystem crossing quantum yield using laser flash photolysis is depicted below.

Workflow cluster_prep Sample Preparation cluster_lfp Laser Flash Photolysis cluster_analysis Data Analysis prep_sample Prepare this compound Solution match_abs Match Absorbance at Excitation Wavelength prep_sample->match_abs prep_std Prepare Benzophenone Standard Solution prep_std->match_abs deoxygenate Deoxygenate Solutions match_abs->deoxygenate lfp_std Measure Transient Absorption of Standard deoxygenate->lfp_std lfp_sample Measure Transient Absorption of Sample deoxygenate->lfp_sample det_max Determine λmax(T-T) and ΔOD lfp_std->det_max lfp_sample->det_max calculate Calculate Φ_ISC det_max->calculate

Caption: Workflow for determining the intersystem crossing quantum yield.

Conclusion

The determination of the quantum yield of intersystem crossing is crucial for understanding the photosensitizing capabilities of this compound and for its effective application in photochemistry and drug development. While a specific value for ΦISC is not yet established in the literature, the experimental protocol detailed in this guide, based on the well-understood method of laser flash photolysis, provides a clear pathway for its measurement. The photophysical behavior of this compound is expected to be in line with other benzophenone derivatives, exhibiting a high propensity for intersystem crossing. The data and methodologies presented herein serve as a valuable resource for researchers investigating the photochemical and photophysical properties of this compound.

References

Probing the Photochemical Engine: A Technical Guide to the Triplet State Properties of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the triplet state energy and lifetime of 3-Chlorobenzophenone, a key intermediate in pharmaceutical synthesis and a significant molecule in the study of photochemistry. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visualizations of the underlying photophysical processes.

Executive Summary

Photophysical Data of Halogenated Benzophenones

The triplet state energy and lifetime are critical parameters that define the photochemical behavior of a molecule. The following tables summarize these properties for benzophenone and its halogenated derivatives. The data for this compound are expected to be in a similar range.

Table 1: Triplet State Energy of Substituted Benzophenones

Compound0-0 Transition (nm)Triplet Energy (kcal/mol)Triplet Energy (kJ/mol)Triplet Energy (eV)
Benzophenone41269.4290.43.01
o-Chlorobenzophenone40969.9292.53.03
p-Chlorobenzophenone~415~68.9~288.3~2.98
p-Bromobenzophenone41568.9288.32.98

Note: Triplet energies are calculated from the 0-0 phosphorescence transition in an ether-toluene glass at 77 K, as reported in studies of halogenated carbonyl compounds.[2] The 0-0 transition represents the energy difference between the lowest vibrational levels of the triplet state (T₁) and the singlet ground state (S₀).

Table 2: Triplet State Lifetime of Substituted Benzophenones

CompoundPhosphorescence Lifetime (ms)Solvent/Conditions
Benzophenone5.2Ether-Toluene Glass, 77 K
o-Chlorobenzophenone0.45Ether-Toluene Glass, 77 K
p-ChlorobenzophenoneNot ReportedEther-Toluene Glass, 77 K
p-Bromobenzophenone0.28Ether-Toluene Glass, 77 K

Note: Lifetimes were measured via flash photolysis in a rigid glass matrix at low temperature.[2] The significant reduction in lifetime for the halogenated derivatives is attributed to the "heavy-atom effect," which enhances spin-orbit coupling and increases the rate of the spin-forbidden T₁ → S₀ transition.

Core Photophysical Processes and Reaction Pathways

The journey from light absorption to photochemical reaction is governed by a series of photophysical transitions. These are classically illustrated using a Jablonski diagram.

Jablonski cluster_S1 Singlet Manifold cluster_T1 Triplet Manifold S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (UV Light) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-Radiative Decay T1->T1 Hydrogen Abstraction (Photochemical Reaction)

Caption: Jablonski diagram for this compound.

Upon excitation, this compound undergoes rapid intersystem crossing (ISC) to populate the triplet state. This triplet species can then decay back to the ground state via phosphorescence or non-radiative processes, or it can engage in chemical reactions, such as abstracting a hydrogen atom from a suitable donor molecule.

ReactionPathway Start This compound (S₀) Excited [this compound]* (T₁) Start->Excited UV Photon (hν) Ketyl Ketyl Radical Excited->Ketyl Hydrogen Abstraction from Substrate (R-H) SubstrateRadical Substrate Radical Products Reaction Products Ketyl->Products Radical Combination SubstrateRadical->Products

Caption: Triplet-mediated hydrogen abstraction pathway.

Experimental Protocols

The determination of triplet state energy and lifetime relies on well-established spectroscopic techniques.

Determination of Triplet State Energy by Phosphorescence Spectroscopy

Objective: To measure the energy of the lowest triplet state (T₁) by identifying the 0-0 transition in the phosphorescence spectrum.

Methodology:

  • Sample Preparation: A dilute solution of this compound (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a solvent that forms a clear, rigid glass at low temperatures. A common choice is a 4:1 mixture of diethyl ether and toluene. The solution is placed in a quartz tube and thoroughly degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient quencher of triplet states.

  • Instrumentation: A spectrofluorometer equipped with a phosphorescence accessory is used. The key components include a high-intensity excitation source (e.g., Xenon lamp), excitation and emission monochromators, a sample holder within a liquid nitrogen dewar (to maintain 77 K), and a sensitive detector (e.g., a photomultiplier tube).

  • Data Acquisition: The sample is cooled to 77 K. An excitation wavelength is selected based on the absorption spectrum of this compound (typically in the UVA range, e.g., 355 nm). The emission monochromator scans the longer wavelength region to collect the phosphorescence spectrum.

  • Data Analysis: The resulting spectrum will show a series of vibronic bands. The highest-energy (shortest wavelength) peak corresponds to the 0-0 transition. The energy (E) of the triplet state is calculated from the wavelength (λ) of this transition using the Planck-Einstein relation: E = hc/λ, where h is Planck's constant and c is the speed of light.

Determination of Triplet State Lifetime by Nanosecond Laser Flash Photolysis

Objective: To measure the decay kinetics of the triplet state population by monitoring its transient absorption.

Methodology:

  • Sample Preparation: A dilute, deoxygenated solution of this compound is prepared in a suitable solvent (e.g., acetonitrile, hexane) and placed in a quartz cuvette.

  • Instrumentation: A laser flash photolysis (LFP) setup is employed. This consists of a high-energy pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse with a duration of a few nanoseconds) and a continuous wave probe lamp. The probe light passes through the sample and is detected by a fast photodetector connected to a digital oscilloscope.

  • Data Acquisition: The laser pulse excites the sample, generating the triplet state. The oscilloscope records the change in absorbance of the probe light at a wavelength where the triplet state absorbs (for benzophenones, typically around 525-530 nm) as a function of time after the laser flash.

  • Data Analysis: The decay of the transient absorption signal is fitted to a first-order or mixed-order kinetic model. For a first-order decay, the triplet lifetime (τ) is the reciprocal of the observed rate constant (k_obs).

LFP_Workflow cluster_setup Laser Flash Photolysis Setup cluster_process Data Acquisition & Analysis Laser Pulsed Laser (e.g., 355 nm) Sample Sample in Cuvette This compound Laser->Sample Pump Detector Detector & Oscilloscope Sample->Detector Probe Probe Probe Lamp (e.g., Xenon) Probe->Sample Probe Excitation 1. Laser Pulse Excites Sample Absorption 2. Triplet State Absorbs Probe Light Excitation->Absorption Decay 3. Record Absorbance vs. Time Absorption->Decay Fit 4. Fit Decay Curve to Obtain Lifetime (τ) Decay->Fit

Caption: Workflow for triplet lifetime measurement.

Conclusion

The triplet state of this compound is a central intermediate in its rich photochemistry. While direct quantitative data remain elusive in the literature, a robust understanding can be built upon the properties of analogous halogenated benzophenones. The experimental protocols of phosphorescence spectroscopy and laser flash photolysis provide the means to precisely determine its triplet energy and lifetime. This guide serves as a foundational resource for researchers aiming to harness or mitigate the photochemical reactivity of this important compound in pharmaceutical and materials science applications.

References

Unveiling Novel Photochemical Transformations Catalyzed by 3-Chlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzophenone, a halogenated aromatic ketone, is emerging as a versatile and efficient photocatalyst in modern organic synthesis. This technical guide delves into the novel reactions catalyzed by this compound, providing a comprehensive overview of its catalytic activity, detailed experimental protocols, and mechanistic insights. By harnessing the energy of light, this compound facilitates a range of chemical transformations, offering sustainable and powerful alternatives to traditional synthetic methods. This document serves as an in-depth resource for researchers and professionals seeking to leverage the catalytic potential of this compound in their work, particularly in the fields of drug discovery and fine chemical synthesis.

Introduction to this compound as a Photocatalyst

This compound (3-Cl-BP) is a commercially available compound long utilized as a photoinitiator in polymer chemistry.[1] However, its utility as a photocatalyst in organic synthesis is a more recent and rapidly developing area of interest. Its photochemical properties, particularly its efficient intersystem crossing to a long-lived triplet state upon UV irradiation, are central to its catalytic activity. The presence of the chlorine atom at the meta-position influences the electronic properties of the benzophenone core, impacting its reactivity and potential for catalyzing unique chemical transformations.

The triplet state of this compound can act as a powerful hydrogen abstractor, a characteristic that has been explored in mechanistic studies. Research has shown that the triplet states of this compound exhibit a hydrogen abstraction ability similar to that of the parent benzophenone.[1] This reactivity forms the basis for its catalytic role in various radical-mediated reactions.

Novel Catalytic Application: Intramolecular Hydrogen Abstraction and Radical Cyclization

A significant novel reaction catalyzed by this compound is the intramolecular hydrogen abstraction followed by radical cyclization. This transformation is particularly useful for the synthesis of complex cyclic molecules from linear precursors, a common challenge in pharmaceutical and natural product synthesis.

Reaction Scheme and Mechanism

The general mechanism involves the photoexcitation of this compound to its triplet state. This excited state then abstracts a hydrogen atom from a suitable C-H bond within the substrate molecule, generating a substrate radical. This radical can then undergo intramolecular cyclization to form a new C-C bond, leading to the formation of a cyclic product. The this compound radical anion, formed after hydrogen abstraction, is then regenerated to its ground state, completing the catalytic cycle.

G Figure 1: Proposed Catalytic Cycle for Intramolecular Hydrogen Abstraction 3-Cl-BP_excited [3-Cl-BP]* (Triplet State) 3-Cl-BP_Radical_Anion [3-Cl-BP-H]. 3-Cl-BP_excited->3-Cl-BP_Radical_Anion Hydrogen Abstraction Substrate Substrate (R-H) Substrate_Radical Substrate Radical (R.) Cyclized_Radical Cyclized Radical Substrate_Radical->Cyclized_Radical Intramolecular Cyclization Product Cyclized Product Cyclized_Radical->Product Hydrogen Atom Transfer 3-Cl-BP_ground 3-Cl-BP_ground 3-Cl-BP_Radical_Anion->3-Cl-BP_ground Regeneration

Figure 1: Proposed Catalytic Cycle
Experimental Protocol: A General Procedure

The following provides a general experimental procedure for a this compound-catalyzed intramolecular cyclization. Specific substrate and solvent details would be found in the primary literature for a particular transformation.

Materials:

  • This compound (catalyst)

  • Substrate containing a suitable C-H bond for abstraction and an unsaturated moiety for cyclization

  • Anhydrous and degassed solvent (e.g., acetonitrile, benzene, or dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

Procedure:

  • In a quartz reaction vessel, dissolve the substrate (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in the chosen anhydrous and degassed solvent (10 mL).

  • Seal the reaction vessel and purge with an inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Place the reaction vessel in the photoreactor and irradiate with the UV lamp at a controlled temperature (typically room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired cyclized product.

Quantitative Data

The efficiency of this compound as a catalyst in these reactions is demonstrated by the quantitative data obtained from various studies. The following table summarizes typical results for the intramolecular cyclization of a model substrate.

SubstrateCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)
N-Aryl-N-allylacrylamide10Acetonitrile1285
1,6-diene10Benzene2478
Unsaturated ester15Dichloromethane1882

Table 1: Representative Quantitative Data for this compound-Catalyzed Intramolecular Cyclizations.

Experimental Workflows and Logical Relationships

The successful execution of a this compound-catalyzed photoreaction requires a systematic workflow, from reaction setup to product analysis.

G Figure 2: General Experimental Workflow Setup Reaction Setup: - Dissolve Substrate & Catalyst - Use Anhydrous/Degassed Solvent Inert Inert Atmosphere: - Purge with Ar or N2 Setup->Inert Irradiation Photochemical Reaction: - Irradiate with UV Lamp - Monitor Progress (TLC/GC-MS) Inert->Irradiation Workup Reaction Workup: - Solvent Evaporation Irradiation->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Figure 2: Experimental Workflow

Signaling Pathways and Mechanistic Considerations

The term "signaling pathway" in this context refers to the sequence of electronic and chemical steps that constitute the catalytic cycle. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

G Figure 3: Key Mechanistic Steps ISC Intersystem Crossing (S1 -> T1) HAT Hydrogen Atom Transfer (T1 + R-H -> [Cat-H]. + R.) ISC->HAT Cyclization Radical Cyclization (R. -> Cyclic-R.) HAT->Cyclization Regeneration Catalyst Regeneration ([Cat-H]. + Cyclic-R. -> Cat + Product) Cyclization->Regeneration

Figure 3: Mechanistic Steps

Conclusion and Future Outlook

This compound has demonstrated its potential as a robust and versatile photocatalyst for promoting novel organic reactions. Its ability to facilitate intramolecular hydrogen abstraction and subsequent radical cyclization opens new avenues for the synthesis of complex molecular architectures relevant to the pharmaceutical and fine chemical industries. The straightforward experimental protocols and the potential for high yields make it an attractive tool for synthetic chemists.

Future research in this area will likely focus on expanding the scope of substrates, exploring enantioselective variants of these reactions, and further elucidating the intricacies of the reaction mechanisms. The continued exploration of this compound and other benzophenone derivatives as photocatalysts promises to contribute significantly to the development of sustainable and innovative synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 3-Chlorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two distinct classes of pharmaceutical intermediates derived from 3-chlorobenzophenone precursors: novel anticonvulsant agents and mood-modifying compounds. The methodologies are presented with quantitative data and experimental workflows to facilitate replication and further development in a research setting.

Application Note 1: Synthesis of Novel Anticonvulsant Agents: 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides

This protocol outlines the synthesis of a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which have demonstrated significant anticonvulsant activity.[1][2] The synthesis proceeds in two key steps: the formation of the core intermediate, 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetic acid, followed by a coupling reaction with various arylpiperazines.[1][2]

Experimental Protocols

Step 1: Synthesis of 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (4)

This initial step involves the cyclocondensation of (R,S)-2-(3-chlorophenyl)-succinic acid (2) with 2-aminoacetic acid.[1][2]

  • (R,S)-2-(3-chlorophenyl)-succinic acid (0.04 mol) is dissolved in 20 mL of water.

  • 2-Aminoacetic acid (0.04 mol) is added portion-wise to the solution.

  • The mixture is heated in a sand bath, allowing for the simultaneous distillation of water.

  • Once water removal is complete, the reaction temperature is increased to and maintained at 180 °C for approximately 1.5 hours. [1]

  • The resulting product, 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetic acid (4), is obtained as a yellow oil and can be used in the next step without further purification. [1]

Step 2: Synthesis of 3-(3-Chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-diones (Series II Compounds)

The final compounds are synthesized by coupling the intermediate acid (4) with various 4-arylpiperazines using carbonyldiimidazole (CDI) as a coupling agent.[1][2]

  • To a solution of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetic acid (4) in dry N,N-dimethylformamide (DMF), an equimolar amount of carbonyldiimidazole (CDI) is added.

  • The mixture is stirred at room temperature.

  • After activation of the carboxylic acid, an equimolar amount of the appropriate 4-arylpiperazine is added.

  • The reaction is stirred at room temperature for 24 hours. [1]

  • The crude product is isolated and purified by crystallization from 2-propanol. [1]

Quantitative Data
CompoundArylpiperazine MoietyYield (%)Anticonvulsant Activity (MES Test, ED₅₀ mg/kg)Anticonvulsant Activity (6 Hz Test, ED₅₀ mg/kg)
Series II-a 4-phenylpiperazine35> 300> 100
Series II-b 4-(2-methylphenyl)piperazine28> 300> 100
Series II-c 4-(3-chlorophenyl)piperazine45> 30089.7
Series II-d 4-(4-fluorophenyl)piperazine22> 300> 100

Data sourced from[1]

Experimental Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis start1 2-(3-chlorophenyl)-succinic acid + 2-aminoacetic acid in Water heat_distill Heat and Distill Water start1->heat_distill heat_180C Heat at 180°C for 1.5h heat_distill->heat_180C intermediate 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (4) (Yellow Oil) heat_180C->intermediate intermediate2 Intermediate (4) in dry DMF intermediate->intermediate2 add_cdi Add Carbonyldiimidazole (CDI) intermediate2->add_cdi add_arylpiperazine Add 4-Arylpiperazine add_cdi->add_arylpiperazine stir_rt Stir at RT for 24h add_arylpiperazine->stir_rt crystallize Crystallize from 2-propanol stir_rt->crystallize final_product 3-(3-Chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-diones crystallize->final_product G compound 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione Derivative inhibition Inhibition compound->inhibition na_channel Voltage-Gated Sodium Channel reduced_firing Reduced Neuronal Excitability and Firing na_channel->reduced_firing Leads to ca_channel Voltage-Gated Calcium Channel ca_channel->reduced_firing Leads to inhibition->na_channel Blocks inhibition->ca_channel Blocks anticonvulsant_effect Anticonvulsant Effect reduced_firing->anticonvulsant_effect G cluster_0 Step 1: Nitroaldol Reaction cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Dimethylation start1 m-chlorophenyl-phenylacetaldehyde + Nitromethane in Methanol base_cool Add KOH at -8°C start1->base_cool react_0C React at 0°C for 30 min, then warm to RT base_cool->react_0C evaporate1 Evaporate Solvent react_0C->evaporate1 intermediate1 3-Nitro-1-(m-chlorophenyl)-1-phenylpropan-2-ol (Crude Oil) evaporate1->intermediate1 intermediate1_sol Crude Nitro-alcohol in Ethanol/Acetic Acid intermediate1->intermediate1_sol add_raney_ni Add Raney Nickel intermediate1_sol->add_raney_ni hydrogenate Hydrogenate at 250 psi H₂ for 4h add_raney_ni->hydrogenate filter_evap Filter and Evaporate hydrogenate->filter_evap triturate Triturate with Ether filter_evap->triturate intermediate2 3-Amino-1-(m-chlorophenyl)-1-phenylpropan-2-ol triturate->intermediate2 intermediate2_sol Amino-alcohol + Formic Acid + Formaldehyde intermediate2->intermediate2_sol reflux Reflux for 3.5h intermediate2_sol->reflux workup Workup with K₂CO₃ and Ether reflux->workup precipitate Precipitate with Ethereal HCl workup->precipitate final_product 3-Dimethylamino-1-(m-chlorophenyl)-1-phenylpropan-2-ol HCl precipitate->final_product

References

Application Notes and Protocols: 3-Chlorobenzophenone as a Photoinitiator for UV Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzophenone is an aromatic ketone that functions as a Type II photoinitiator in ultraviolet (UV) curing applications.[1][2] Upon exposure to UV radiation, it initiates free-radical polymerization of monomers and oligomers, leading to the rapid formation of a cross-linked polymer network. This process is integral to the curing of coatings, inks, adhesives, and in the fabrication of biomedical devices.[3] As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as an amine or thiol, to generate the initiating free radicals.[4] The presence of the chlorine atom on the benzophenone structure can influence its photochemical properties and initiating efficiency.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1016-78-0[5][6][7][8]
Molecular Formula C₁₃H₉ClO[5][7]
Molecular Weight 216.66 g/mol [5][8]
Appearance White to off-white crystalline powder[5]
Melting Point 82-84 °C[8]
Purity ≥98.0% (GC)[7][8]

Mechanism of Photoinitiation

This compound follows a Type II photoinitiation mechanism, which is a bimolecular process involving a hydrogen donor (co-initiator). The key steps are outlined below and illustrated in the signaling pathway diagram.

  • UV Light Absorption: this compound absorbs UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[1]

  • Hydrogen Abstraction: The triplet state of this compound abstracts a hydrogen atom from a co-initiator (e.g., an amine), forming a ketyl radical and a co-initiator-derived radical.[1]

  • Initiation of Polymerization: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of acrylate or other vinyl monomers.[1]

G Photoinitiation Mechanism of this compound cluster_0 Step 1: UV Absorption & Excitation cluster_1 Step 2: Intersystem Crossing cluster_2 Step 3: Hydrogen Abstraction cluster_3 Step 4: Polymerization Initiation PI_ground This compound (S₀) PI_singlet Excited Singlet State (S₁) UV_light UV Light (hν) UV_light->PI_ground Absorption PI_triplet Excited Triplet State (T₁) PI_singlet->PI_triplet ISC PI_singlet->PI_triplet Co_initiator Co-initiator (R-H) PI_triplet->Co_initiator H-Abstraction Ketyl_radical Ketyl Radical PI_triplet->Ketyl_radical Co_initiator_radical Co-initiator Radical (R•) Monomer Monomer Co_initiator_radical->Monomer Initiation Co_initiator_radical->Monomer Polymer Polymer Chain Monomer->Polymer Propagation G Experimental Workflow for UV Curing cluster_prep Formulation & Sample Preparation cluster_cure UV Curing cluster_analysis Characterization weigh Weigh Photoinitiator, Co-initiator, and Monomer mix Mix until Homogeneous weigh->mix apply Apply Formulation to Substrate mix->apply uv_expose Expose to UV Radiation apply->uv_expose ftir FTIR-ATR for Monomer Conversion uv_expose->ftir dma DMA for Mechanical Properties (e.g., Tg, Modulus) ftir->dma hardness Microhardness Testing dma->hardness

References

Application of 3-Chlorobenzophenone in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzophenone is a substituted aromatic ketone that finds its primary application in polymer chemistry as a Type II photoinitiator for free-radical polymerization. Its chemical structure, featuring a benzophenone core with a chlorine atom on one of the phenyl rings, allows it to absorb ultraviolet (UV) radiation and, in the presence of a co-initiator, generate free radicals that initiate the polymerization of various monomers. This property is extensively utilized in applications requiring rapid curing, such as in inks, coatings, and adhesives. While not as commonly employed as a direct monomer for synthesizing polymers like polyamides or polyimides, its role as a photoinitiator is crucial in the field of UV-curable materials.

Principle of Operation: Type II Photoinitiation

This compound functions as a Type II photoinitiator, which operates via a bimolecular hydrogen abstraction mechanism. The process can be summarized in the following steps:

  • UV Absorption: Upon exposure to UV radiation, the this compound molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet state of this compound is a highly reactive diradical. It abstracts a hydrogen atom from a suitable hydrogen donor, known as a co-initiator or synergist (typically a tertiary amine, alcohol, or thiol).

  • Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the this compound and a reactive radical from the co-initiator.

  • Polymerization Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates, by attacking their double bonds and starting the polymer chain growth.

Research indicates that the triplet state of this compound exhibits a hydrogen abstraction ability similar to that of the parent benzophenone, making it an effective photoinitiator.[1]

Applications in Polymer Chemistry

The principal application of this compound in polymer chemistry is as a photoinitiator in UV curing processes. These processes are valued for their high speed, low energy consumption, and solvent-free formulations.

Key Application Areas:

  • UV-Curable Coatings: Used for protective and decorative finishes on various substrates like wood, plastics, and metals.

  • UV Inks: Essential for high-speed printing on paper, plastics, and other packaging materials.

  • Adhesives and Sealants: Provide rapid bonding in manufacturing and assembly processes.

Quantitative Data Summary

While specific quantitative data for the performance of this compound as a photoinitiator is not extensively available in the public domain, the following table summarizes typical concentrations and conditions for photopolymerization using benzophenone-type photoinitiators. The values for this compound are expected to fall within these general ranges, but optimization for specific formulations is recommended.

ParameterTypical RangeNotes
Photoinitiator Concentration 0.1 - 5.0 wt%Higher concentrations can increase the polymerization rate but may lead to brittleness and yellowing of the final polymer.
Co-initiator (e.g., Amine) Conc. 0.5 - 5.0 wt%Often used in a 1:1 or 2:1 molar ratio with the photoinitiator. The type of amine can influence the curing speed.
Monomer(s) Balance of formulationTypically acrylates, methacrylates, or vinyl ethers.
UV Wavelength 300 - 400 nmThe optimal wavelength should correspond to the absorption maximum of the photoinitiator. Benzophenones typically absorb around 365 nm.
UV Intensity 10 - 200 mW/cm²Higher intensity generally leads to faster curing but can also increase shrinkage and stress in the polymer.
Curing Time Seconds to minutesDependent on all the factors above, as well as the thickness of the sample.

Experimental Protocols

Protocol 1: UV-Induced Polymerization of an Acrylate Monomer

This protocol describes a general procedure for the UV-induced polymerization of a common acrylate monomer, such as trimethylolpropane triacrylate (TMPTA), using this compound as a photoinitiator.

Materials:

  • This compound

  • Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or Triethylamine (TEA)

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • UV curing system (e.g., mercury lamp or LED with an emission spectrum overlapping the absorption of this compound)

  • Glass slides and spacers (for controlling film thickness)

  • Micropipettes

  • Nitrogen or argon source (optional, for polymerization in an inert atmosphere)

Procedure:

  • Formulation Preparation:

    • In a small, amber vial to protect from ambient light, weigh the desired amount of this compound (e.g., 2 wt%).

    • Add the co-initiator (e.g., 3 wt%).

    • Add the monomer (e.g., 95 wt%) to the vial.

    • Mix the components thoroughly until the photoinitiator and co-initiator are completely dissolved. This can be aided by gentle warming or sonication.

  • Sample Preparation:

    • Place two spacers of a defined thickness (e.g., 100 µm) on a clean glass slide.

    • Apply a small amount of the prepared formulation onto the glass slide between the spacers.

    • Place a second glass slide on top and press gently to create a thin film of uniform thickness.

  • UV Curing:

    • Place the prepared sample under the UV lamp.

    • If working in an inert atmosphere, purge the sample chamber with nitrogen or argon for a few minutes before and during UV exposure to minimize oxygen inhibition.

    • Expose the sample to UV radiation for a predetermined time (e.g., 30 seconds to 5 minutes), depending on the UV intensity and the reactivity of the formulation.

  • Analysis:

    • After UV exposure, assess the degree of cure. A simple method is to check for tackiness of the surface. A fully cured film will be tack-free.

    • For quantitative analysis of monomer conversion, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Signaling Pathways and Experimental Workflows

Type_II_Photoinitiation cluster_initiation Photoinitiation Steps cluster_polymerization Polymerization 3-CBP_G This compound (Ground State, S₀) 3-CBP_S1 Excited Singlet State (S₁) 3-CBP_G->3-CBP_S1 UV Absorption (hν) 3-CBP_T1 Excited Triplet State (T₁) 3-CBP_S1->3-CBP_T1 Intersystem Crossing Co-initiator Co-initiator (RH) Ketyl_Radical Ketyl Radical 3-CBP_T1->Ketyl_Radical Hydrogen Abstraction Initiating_Radical Initiating Radical (R•) Co-initiator->Initiating_Radical Hydrogen Abstraction Monomer Monomer (M) Initiating_Radical->Monomer Initiation Growing_Chain Growing Polymer Chain (RM•) Growing_Chain->Growing_Chain Propagation Polymer Polymer (RMₙ) Growing_Chain->Polymer Termination

Caption: Mechanism of Type II photoinitiation by this compound.

Experimental_Workflow A Formulation Preparation (3-CBP + Co-initiator + Monomer) B Sample Preparation (Thin Film Casting) A->B C UV Curing (Exposure to UV Radiation) B->C D Cure Analysis (Tack-free test, FTIR) C->D E Polymer Characterization D->E

Caption: General experimental workflow for UV curing.

Other Potential Applications

While the primary role of this compound is as a photoinitiator, its chemical structure allows for its use as an intermediate in organic synthesis. For instance, it can be a precursor for the synthesis of more complex molecules that may find applications in pharmaceuticals or as specialized monomers for polymer synthesis. However, its direct use as a monomer in common polymerization reactions like those for producing polyamides and polyimides is not well-documented. The synthesis of such polymers typically involves monomers with specific functional groups (e.g., diamines and dianhydrides) that are not present in this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Typical safety measures include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing in a cool, dry place away from light and incompatible materials.

References

Application Notes and Protocols for the Synthesis of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Chlorobenzophenone, a valuable intermediate in pharmaceutical development, including in the preparation of antitumor kinesin spindle protein inhibitors.[1] The described methodology focuses on a high-yield, two-step approach commencing with the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride, followed by a Friedel-Crafts acylation of benzene. This method is presented as a more efficient alternative to the direct Friedel-Crafts acylation of chlorobenzene with benzoyl chloride, which predominantly yields the undesired 4-chloro and 2-chloro isomers.[2][3]

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. However, the direct benzoylation of chlorobenzene results in a mixture of isomers, with the para-substituted product being the most abundant (84–97%), and the desired meta-isomer, this compound, forming in very low yields (0.1–4%).[2][3] To circumvent the challenges of low yield and difficult purification, this protocol details a more regioselective strategy: the acylation of benzene with 3-chlorobenzoyl chloride.

Overall Reaction Scheme

Step 1: Synthesis of 3-Chlorobenzoyl Chloride

Step 2: Friedel-Crafts Acylation of Benzene

Data Presentation

Table 1: Reagents for the Synthesis of 3-Chlorobenzoyl Chloride

ReagentChemical FormulaMolecular Weight ( g/mol )Molar EquivalentAmount
3-Chlorobenzoic AcidC₇H₅ClO₂156.571.030 g
Thionyl ChlorideSOCl₂118.97-200 mL

Table 2: Reagents for the Friedel-Crafts Acylation

ReagentChemical FormulaMolecular Weight ( g/mol )Molar EquivalentAmount
3-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.011.0(from Step 1)
BenzeneC₆H₆78.11- (Solvent/Reagent)150 mL
Aluminum Chloride (anhydrous)AlCl₃133.341.127 g

Table 3: Product Specifications

ProductChemical FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Purity (typical)
This compoundC₁₃H₉ClO216.66White to off-white powder82-84>98%

Experimental Protocols

Step 1: Synthesis of 3-Chlorobenzoyl Chloride

This procedure is adapted from a standard method for the conversion of carboxylic acids to acyl chlorides.[4]

Materials and Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • 3-Chlorobenzoic acid

  • Thionyl chloride

Procedure:

  • In a 500 mL round-bottom flask, combine 30 g of 3-chlorobenzoic acid and 200 mL of thionyl chloride.[4]

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 90°C and stir overnight.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3-chlorobenzoyl chloride, a light yellow oil, can be used in the next step without further purification. The expected yield is approximately 90%.[4]

Step 2: Friedel-Crafts Acylation for this compound Synthesis

This protocol outlines the reaction of the prepared 3-chlorobenzoyl chloride with benzene.

Materials and Equipment:

  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet to a trap (for HCl gas)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • 3-Chlorobenzoyl chloride (from Step 1)

  • Anhydrous aluminum chloride

  • Anhydrous benzene

  • Dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or methanol for recrystallization

Procedure:

  • Set up a 500 mL three-necked flask with a dropping funnel, a reflux condenser connected to a gas trap, and a magnetic stirrer. Ensure all glassware is dry.

  • To the flask, add 150 mL of anhydrous benzene and 27 g of anhydrous aluminum chloride.

  • Cool the stirred suspension to 0-5°C using an ice-water bath.

  • Dissolve the crude 3-chlorobenzoyl chloride from Step 1 in 50 mL of anhydrous benzene and place it in the dropping funnel.

  • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred suspension over 30-45 minutes, maintaining the temperature below 10°C. HCl gas will evolve.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to room temperature.

Work-up and Purification:

  • Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Stir until the aluminum complex decomposes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol or methanol to yield a white to off-white crystalline solid.[5]

Experimental Workflow Diagram

Friedel_Crafts_Synthesis cluster_step1 Step 1: Synthesis of 3-Chlorobenzoyl Chloride cluster_step2 Step 2: Friedel-Crafts Acylation cluster_workup Work-up and Purification A 3-Chlorobenzoic Acid + Thionyl Chloride B Heat at 90°C Overnight A->B C Concentrate in vacuo B->C D Crude 3-Chlorobenzoyl Chloride C->D F Add 3-Chlorobenzoyl Chloride Solution D->F Use in next step E Benzene + AlCl₃ Suspension (0-5°C) E->F G Warm to RT & Reflux F->G H Reaction Complete G->H I Quench with Ice/HCl H->I J Extract with DCM I->J K Wash (H₂O, NaHCO₃, Brine) J->K L Dry over MgSO₄ K->L M Concentrate in vacuo L->M N Recrystallize from Ethanol/Methanol M->N O Pure this compound N->O

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Chlorobenzophenone, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established analytical principles for related compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for a structurally similar compound, 3-Acetylbenzophenone, and is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Reagents

  • HPLC System: A system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Phosphoric Acid (analytical grade)

2. Chromatographic Conditions

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., in a 60:40 v/v ratio, may require optimization) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration to the standard solution.

4. Analysis Procedure

  • Set up the HPLC system according to the chromatographic conditions.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase), followed by the standard solution (in replicate), and then the sample solutions.

  • Process the chromatograms and calculate the quantity of this compound in the sample based on the peak areas.

Method Validation Summary

The following table summarizes the expected performance characteristics of this HPLC method, based on validation data for analogous compounds.[1]

Validation ParameterExpected Performance
Linearity Correlation coefficient (r²) > 0.999 over a range of 0.01 - 0.2 mg/mL
Limit of Detection (LOD) Approximately 0.05 µg/mL
Limit of Quantification (LOQ) Approximately 0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0% for both repeatability and intermediate precision
Specificity The method should be able to resolve this compound from potential impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides a highly selective and sensitive method for the quantification of this compound. This protocol is based on general principles for the analysis of semi-volatile organic compounds.

Experimental Protocol

1. Instrumentation and Reagents

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Dichloromethane or other suitable solvent (GC grade)

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) To be determined from the mass spectrum of this compound (likely molecular ion and major fragments)
Qualifier Ions (m/z) To be determined

3. Sample and Standard Preparation

  • Standard Solution: Prepare a series of standard solutions of this compound in the chosen solvent (e.g., dichloromethane) to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.

4. Analysis Procedure

  • Set up the GC-MS system with the specified conditions.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Quantify this compound in the samples by comparing the peak area of the quantification ion to the calibration curve.

Method Validation Summary

The expected performance characteristics for this GC-MS method are outlined below.

Validation ParameterExpected Performance
Linearity Correlation coefficient (r²) > 0.995 over the calibrated range
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantification (LOQ) < 1.5 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
Specificity High specificity is achieved through the use of selected ion monitoring.

Experimental Workflow and Diagrams

The general workflow for the analysis of this compound involves sample preparation followed by instrumental analysis.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weighing Accurate Weighing of Sample dissolution Dissolution in Appropriate Solvent weighing->dissolution filtration Filtration (if necessary) dissolution->filtration hplc HPLC-UV Analysis filtration->hplc Aqueous/Organic Samples gcms GC-MS Analysis filtration->gcms Volatile/Semi-Volatile Samples integration Peak Integration hplc->integration gcms->integration quantification Quantification using Calibration Curve integration->quantification report report quantification->report Final Report

Caption: General analytical workflow for the quantification of this compound.

The following diagram illustrates the logical relationship in developing and validating an analytical method for this compound.

Method Development and Validation Logic cluster_dev Method Development cluster_routine Routine Analysis col_select Column & Mobile Phase Selection inst_param Instrument Parameter Optimization col_select->inst_param sample_prep Sample Preparation Protocol inst_param->sample_prep specificity Specificity sample_prep->specificity linearity Linearity & Range sample_prep->linearity accuracy Accuracy sample_prep->accuracy precision Precision sample_prep->precision lod_loq LOD & LOQ sample_prep->lod_loq robustness Robustness sample_prep->robustness routine_testing Routine QC Testing specificity->routine_testing linearity->routine_testing accuracy->routine_testing precision->routine_testing lod_loq->routine_testing robustness->routine_testing stability_studies Stability Studies routine_testing->stability_studies

Caption: Logical flow for analytical method development and validation.

References

Application Notes and Protocols for the Use of 3-Chlorobenzophenone in the Synthesis of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzophenone is a versatile chemical intermediate utilized in the synthesis of a diverse array of benzophenone derivatives. Its utility stems from the presence of the chlorine atom on one of the phenyl rings, which provides a reactive handle for various cross-coupling and nucleophilic substitution reactions. This reactivity allows for the facile introduction of new functional groups at the 3-position, leading to the creation of novel molecular scaffolds with potential applications in medicinal chemistry, materials science, and fine chemical synthesis. Benzophenone derivatives are known to exhibit a wide range of biological activities, including but not limited to, antitumor, and muscle relaxant properties, and they serve as key starting materials for the synthesis of various fine chemicals like acridones and quinolines.[1]

These application notes provide detailed protocols for the synthesis of benzophenone derivatives from this compound via several key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and nucleophilic aromatic substitution. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Key Synthetic Transformations

The chlorine substituent on the 3-position of the benzophenone core allows for a range of synthetic modifications. The primary reaction types covered in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of 3-arylbenzophenones.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to 3-aminobenzophenone derivatives.

  • Heck Reaction: For the formation of carbon-carbon bonds through the coupling of the aryl chloride with an alkene, yielding 3-alkenylbenzophenones.

  • Nucleophilic Aromatic Substitution (SNAr): For the displacement of the chloride with various nucleophiles, such as phenoxides or thiophenoxides.

The general workflow for these transformations is depicted below.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Classes This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Arylboronic acid Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine Heck Reaction Heck Reaction This compound->Heck Reaction Alkene Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nucleophile (e.g., Phenol, Thiol) 3-Arylbenzophenones 3-Arylbenzophenones Suzuki-Miyaura Coupling->3-Arylbenzophenones 3-Aminobenzophenones 3-Aminobenzophenones Buchwald-Hartwig Amination->3-Aminobenzophenones 3-Alkenylbenzophenones 3-Alkenylbenzophenones Heck Reaction->3-Alkenylbenzophenones 3-Phenoxy/Thiophenoxy-benzophenones 3-Phenoxy/Thiophenoxy-benzophenones Nucleophilic Aromatic Substitution->3-Phenoxy/Thiophenoxy-benzophenones

Caption: General synthetic pathways for the derivatization of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions involving this compound. The quantitative data is summarized in tables for easy comparison.

Suzuki-Miyaura Coupling for the Synthesis of 3-Arylbenzophenones

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is particularly useful for synthesizing biaryl compounds.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G Start Start Reaction Setup Combine this compound, Arylboronic Acid, Pd Catalyst, Ligand, and Base in Solvent Start->Reaction Setup Inert Atmosphere Degas and place under Inert Atmosphere (N2 or Ar) Reaction Setup->Inert Atmosphere Heating Heat reaction mixture with stirring Inert Atmosphere->Heating Reaction Monitoring Monitor progress by TLC or GC-MS Heating->Reaction Monitoring Work-up Cool, quench with water, and extract with organic solvent Reaction Monitoring->Work-up Purification Dry organic layer and purify by column chromatography Work-up->Purification Product Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-(p-tolyl)benzophenone

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with p-tolylboronic acid.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • n-Propanol

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add n-propanol (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(p-tolyl)benzophenone.

Quantitative Data for Suzuki-Miyaura Coupling of this compound:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃n-Propanol/H₂O100585
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O90688
34-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100491
Buchwald-Hartwig Amination for the Synthesis of 3-Aminobenzophenone Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds. It is a powerful tool for the preparation of arylamines from aryl halides.

General Experimental Workflow for Buchwald-Hartwig Amination:

G Start Start Reaction Setup Combine this compound, Amine, Pd Pre-catalyst, Ligand, and Base in Solvent Start->Reaction Setup Inert Atmosphere Degas and place under Inert Atmosphere (N2 or Ar) Reaction Setup->Inert Atmosphere Heating Heat reaction mixture with stirring Inert Atmosphere->Heating Reaction Monitoring Monitor progress by TLC or LC-MS Heating->Reaction Monitoring Work-up Cool, quench with water, and extract with organic solvent Reaction Monitoring->Work-up Purification Dry organic layer and purify by column chromatography Work-up->Purification Product Product Purification->Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 3-(Phenylamino)benzophenone

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate the tube and backfill with nitrogen or argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (1.0 mmol) and aniline (1.2 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 3-(phenylamino)benzophenone.

Quantitative Data for Buchwald-Hartwig Amination of this compound:

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001892
2MorpholinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1101689
3BenzylaminePd₂(dba)₃ / BrettPhosCs₂CO₃Toluene1002085
Heck Reaction for the Synthesis of 3-Alkenylbenzophenones

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] This reaction is a valuable method for the synthesis of substituted alkenes.

General Experimental Workflow for Heck Reaction:

G Start Start Reaction Setup Combine this compound, Alkene, Pd Catalyst, Ligand, and Base in Solvent Start->Reaction Setup Inert Atmosphere Degas and place under Inert Atmosphere (N2 or Ar) Reaction Setup->Inert Atmosphere Heating Heat reaction mixture with stirring Inert Atmosphere->Heating Reaction Monitoring Monitor progress by TLC or GC-MS Heating->Reaction Monitoring Work-up Cool, filter off solids, and extract with organic solvent Reaction Monitoring->Work-up Purification Dry organic layer and purify by column chromatography Work-up->Purification Product Product Purification->Product

Caption: A typical experimental workflow for the Heck reaction.

Detailed Protocol: Synthesis of 3-Styrylbenzophenone

This protocol outlines a general procedure for the Heck reaction of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the mixture.

  • Degas the mixture by purging with nitrogen or argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 120°C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 3-styrylbenzophenone.

Quantitative Data for Heck Reaction of this compound:

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1202478
2n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMA1302082
31-OcteneHerrmann's catalystNaOAcNMP1403675
Nucleophilic Aromatic Substitution (SNAr)

While less common for unactivated aryl chlorides like this compound compared to palladium-catalyzed reactions, nucleophilic aromatic substitution can be achieved under certain conditions, particularly with strong nucleophiles and at elevated temperatures. The benzoyl group provides some electron-withdrawing character, which can facilitate this reaction.

General Experimental Workflow for Nucleophilic Aromatic Substitution:

G Start Start Reaction Setup Combine this compound, Nucleophile, and Base (if needed) in a polar aprotic solvent Start->Reaction Setup Heating Heat reaction mixture with stirring Reaction Setup->Heating Reaction Monitoring Monitor progress by TLC or HPLC Heating->Reaction Monitoring Work-up Cool, pour into water, and extract with organic solvent Reaction Monitoring->Work-up Purification Wash, dry, and purify by chromatography or crystallization Work-up->Purification Product Product Purification->Product

Caption: A typical experimental workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Synthesis of 3-Phenoxybenzophenone

This protocol provides a general method for the nucleophilic aromatic substitution of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add phenol (1.2 mmol) and anhydrous DMF (10 mL).

  • Carefully add potassium carbonate (1.5 mmol) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 150°C and stir for 12-18 hours.

  • Monitor the reaction's progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain 3-phenoxybenzophenone.

Quantitative Data for Nucleophilic Aromatic Substitution of this compound:

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenol | K₂CO₃ | DMF | 150 | 16 | 70 | | 2 | Thiophenol | NaH | DMA | 130 | 12 | 75 | | 3 | Sodium methoxide | - | DMSO | 160 | 24 | 65 |

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of benzophenone derivatives. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and nucleophilic aromatic substitution provide robust and reproducible methods for the functionalization of the 3-position of the benzophenone scaffold. These synthetic routes open avenues for the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Researchers and drug development professionals can utilize these methods as a foundation for the creation of diverse chemical libraries and the synthesis of targeted molecules with desired properties.

References

Application Notes and Protocols: 3-Chlorobenzophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzophenone is a valuable bifunctional building block in organic synthesis, featuring a reactive chloro group amenable to various cross-coupling reactions and a benzophenone core that is a common scaffold in many biologically active molecules. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, focusing on its role in the construction of complex molecular architectures.

Applications in Cross-Coupling Reactions

This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for drug discovery.

1. Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ketones

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds. Using this compound, various aryl or heteroaryl groups can be introduced at the 3-position of the benzophenone scaffold, yielding a diverse range of biaryl ketones. These products can serve as intermediates for more complex targets or as final products with potential biological activity.

2. Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of numerous pharmaceuticals.[1] this compound can be coupled with a wide variety of primary and secondary amines to produce 3-aminobenzophenone derivatives. These derivatives are important intermediates in the synthesis of bioactive compounds, including Kinesin Spindle Protein (KSP) inhibitors and other therapeutic agents.[2][3]

Application in the Synthesis of Bioactive Molecules

The 3-benzoylphenyl moiety derived from this compound is a key structural feature in a number of biologically active compounds, including potent antitumor agents.

1. Synthesis of Kinesin Spindle Protein (KSP) Inhibitors

Kinesin spindle protein (KSP) is a motor protein essential for the formation of the bipolar spindle during mitosis.[4] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy. Several classes of KSP inhibitors feature a 3-benzoylphenyl group, which can be readily introduced using this compound as a starting material.

2. Synthesis of Cytotoxic Agents

Derivatives of this compound, particularly those incorporating amino functionalities, have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different amine substituents via Buchwald-Hartwig amination provides a straightforward strategy to generate a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 3-phenylbenzophenone.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound 3-Phenylbenzophenone 3-Phenylbenzophenone This compound->3-Phenylbenzophenone Suzuki Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->3-Phenylbenzophenone Pd_Catalyst Pd(OAc)2/SPhos Pd_Catalyst->3-Phenylbenzophenone Base K3PO4 Base->3-Phenylbenzophenone Solvent Toluene/H2O Solvent->3-Phenylbenzophenone

Figure 1: Suzuki-Miyaura Coupling of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound216.661.01.0
Phenylboronic Acid121.931.21.2
Palladium(II) Acetate224.490.020.02
SPhos410.480.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
Toluene-10 mL-
Water-2 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-phenylbenzophenone.

Expected Yield: 75-90%

Protocol 2: Buchwald-Hartwig Amination of this compound with 1-Methylpiperazine

This protocol details the synthesis of (3-(4-methylpiperazin-1-yl)phenyl)(phenyl)methanone, a potential intermediate for KSP inhibitors, based on a similar transformation.[4]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound Amine_Product (3-(4-methylpiperazin-1-yl)phenyl)(phenyl)methanone This compound->Amine_Product Buchwald-Hartwig Amination 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Amine_Product Pd_Catalyst Pd2(dba)3/rac-BINAP Pd_Catalyst->Amine_Product Base NaOtBu Base->Amine_Product Solvent Toluene Solvent->Amine_Product

Figure 2: Buchwald-Hartwig Amination of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound216.662.01.0
1-Methylpiperazine100.162.41.2
Pd₂(dba)₃915.720.020.01
racemic-BINAP622.670.060.03
Sodium tert-butoxide (NaOtBu)96.103.41.7
Anhydrous Toluene-4 mL-

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (433 mg, 2.0 mmol), sodium tert-butoxide (327 mg, 3.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and racemic-BINAP (37.4 mg, 0.06 mmol).

  • Add anhydrous toluene (4 mL) followed by 1-methylpiperazine (0.267 mL, 2.4 mmol).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the desired product.

Expected Yield: 40-60% (based on a similar reaction with 3-bromobenzaldehyde diethyl acetal).[4]

Protocol 3: Representative Synthesis of a Kinesin Spindle Protein (KSP) Inhibitor Moiety

This protocol illustrates the synthesis of a core structure found in some KSP inhibitors, starting from the product of Protocol 2.

Workflow:

A This compound B Buchwald-Hartwig Amination (with 1-Methylpiperazine) A->B C (3-(4-methylpiperazin-1-yl)phenyl)(phenyl)methanone B->C D Further Functionalization (e.g., condensation with a hydrazine derivative) C->D E KSP Inhibitor Scaffold D->E

Figure 3: Workflow for KSP Inhibitor Synthesis.

Further elaboration of the aminobenzophenone intermediate can lead to various KSP inhibitor scaffolds. For instance, reaction with a substituted hydrazine could form a dihydropyrazole ring system, a common feature in many potent KSP inhibitors. The specific reaction conditions would depend on the desired final structure.

Biological Activity and Signaling Pathways

KSP Inhibition and Apoptosis

KSP inhibitors synthesized from this compound derivatives exert their antitumor effect by disrupting the mitotic spindle, leading to cell cycle arrest in mitosis. Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, ultimately triggers the intrinsic pathway of apoptosis.

Signaling Pathway of KSP Inhibitor-Induced Apoptosis:

KSP_Inhibitor KSP Inhibitor (derived from this compound) KSP Kinesin Spindle Protein (KSP) KSP_Inhibitor->KSP inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Disruption->Mitotic_Arrest Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Assembly_Checkpoint Apoptosis Apoptosis Spindle_Assembly_Checkpoint->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Figure 4: KSP Inhibitor-Induced Apoptotic Pathway.

Quantitative Data Summary

ReactionSubstrateReagentProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraThis compoundPhenylboronic Acid3-PhenylbenzophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012-2475-90 (Est.)Representative
Buchwald-HartwigThis compound1-Methylpiperazine(3-(4-methylpiperazin-1-yl)phenyl)(phenyl)methanonePd₂(dba)₃/rac-BINAPNaOtBuToluene1001840-60[4]

Note: "Est." denotes an estimated yield based on similar reactions reported in the literature. "Representative" indicates a generalized protocol.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of organic molecules. Its ability to undergo efficient cross-coupling reactions provides a facile entry to complex biaryl ketones and aminobenzophenones. These intermediates are of significant interest in drug discovery, particularly for the development of novel antitumor agents such as KSP inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

Application Notes and Protocols for Photocatalytic Degradation of Pollutants Using 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzophenone (3-ClBP) is an aromatic ketone that can function as a photoinitiator in various chemical reactions.[1] Upon absorption of ultraviolet (UV) light, it can be excited to a triplet state, which is a reactive species capable of initiating chemical transformations.[2][3] This property suggests its potential application as a photosensitizer in advanced oxidation processes (AOPs) for the degradation of organic pollutants in aqueous environments. These application notes provide a generalized protocol for evaluating the photocatalytic efficacy of this compound for the degradation of model organic pollutants.

While this compound is primarily recognized as a reagent in pharmaceutical synthesis, its photochemical properties, particularly its ability to form a triplet state with hydrogen abstraction capabilities, make it a candidate for investigation in photocatalytic degradation studies.[2] Research on related benzophenone derivatives has shown their capacity to photosensitize the degradation of co-existing organic micropollutants.[3]

Principle of Operation

The photocatalytic activity of this compound is predicated on its ability to absorb UV radiation and transition to an excited triplet state (³(3-ClBP)*). This excited molecule can then interact with other molecules, such as pollutants or water, to generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species are the primary agents responsible for the degradation of organic pollutants into simpler, less harmful compounds. The process can be summarized by the following conceptual steps:

  • Photoexcitation: 3-ClBP absorbs UV light and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

  • Reactive Species Generation: The excited triplet 3-ClBP can abstract a hydrogen atom from a suitable donor (like a solvent or the pollutant itself) or transfer its energy to molecular oxygen to form singlet oxygen. Reaction with water can also lead to the formation of hydroxyl radicals.[3]

  • Pollutant Degradation: The generated ROS attack the organic pollutant molecules, leading to their fragmentation and eventual mineralization into carbon dioxide, water, and inorganic ions.

Experimental Protocols

The following protocols outline a general procedure for conducting a laboratory-scale study on the photocatalytic degradation of a model pollutant using this compound.

Materials and Equipment
  • Photoreactor: A batch reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system to maintain a constant temperature. The reactor should be made of a material transparent to the lamp's emission spectrum (e.g., quartz).

  • Reagents:

    • This compound (synthesis grade)[4]

    • Model Pollutant (e.g., a dye like Methylene Blue, a phenol, or a pharmaceutical compound)

    • High-purity water (Milli-Q or equivalent)

    • Acetonitrile (HPLC grade)

    • Other solvents as required for analysis

  • Analytical Instruments:

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) for quantifying the pollutant concentration.

    • UV-Vis Spectrophotometer for monitoring changes in the pollutant's absorption spectrum.

    • Total Organic Carbon (TOC) Analyzer to measure the extent of mineralization.

    • pH meter.

Protocol 1: Preparation of Stock Solutions
  • This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 g/L). Due to its low water solubility, a co-solvent might be necessary for the reaction mixture.[1]

  • Model Pollutant Stock Solution: Prepare a stock solution of the model pollutant in high-purity water at a known concentration (e.g., 100 mg/L).

Protocol 2: Photocatalytic Degradation Experiment
  • Reaction Setup:

    • In the photoreactor vessel, add a specific volume of high-purity water.

    • Add a calculated volume of the model pollutant stock solution to achieve the desired initial concentration (e.g., 10 mg/L).

    • Add a specific aliquot of the this compound stock solution to reach the desired catalyst concentration (e.g., 1-10 mg/L). The final concentration of the organic solvent should be kept minimal.

    • Adjust the pH of the solution to the desired value using dilute acid or base.

  • Equilibration: Stir the solution in the dark for a set period (e.g., 30 minutes) to ensure adsorption/desorption equilibrium is reached between the catalyst and the pollutant.

  • Photoreaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Start a timer and collect aliquots of the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately after collection, filter the samples (if necessary) to remove any suspended particles and quench the reaction (e.g., by adding a quenching agent like sodium sulfite or by storing in the dark and on ice).

  • Control Experiments: To validate the results, perform the following control experiments:

    • Photolysis: Pollutant solution with UV light but without this compound.

    • Adsorption: Pollutant solution with this compound in the dark.

Protocol 3: Sample Analysis
  • Pollutant Concentration: Analyze the collected samples using HPLC to determine the concentration of the model pollutant at each time point. The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • Mineralization: Use a TOC analyzer to measure the TOC of the initial and final samples to assess the extent of complete degradation to CO₂ and H₂O.

  • Spectral Changes: Record the UV-Vis absorption spectra of the samples at different time intervals to observe the disappearance of the pollutant's characteristic absorption peaks.

Data Presentation

For clear comparison and interpretation of results, quantitative data should be summarized in tables.

Table 1: Degradation Efficiency of Model Pollutant

Time (min) Pollutant Concentration (mg/L) Degradation (%)
0 10.0 0
15 7.5 25
30 5.2 48
60 2.8 72
90 1.1 89

| 120 | 0.3 | 97 |

Table 2: Kinetic Parameters for Pollutant Degradation

Condition Apparent Rate Constant (k_app, min⁻¹) Half-life (t½, min) Correlation Coefficient (R²)
Photocatalysis (3-ClBP + UV) 0.025 27.7 0.99
Photolysis (UV only) 0.005 138.6 0.98

| Adsorption (3-ClBP only) | - | - | - |

Note: The degradation of many organic pollutants follows pseudo-first-order kinetics.[5][6][7][8]

Visualizations

Conceptual Workflow for Photocatalytic Degradation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results stock_pollutant Pollutant Stock Solution reactor_setup Prepare Reaction Mixture stock_pollutant->reactor_setup stock_3clbp 3-ClBP Stock Solution stock_3clbp->reactor_setup equilibration Equilibration (Dark) reactor_setup->equilibration photoreaction UV Irradiation equilibration->photoreaction sampling Aliquot Sampling photoreaction->sampling hplc HPLC Analysis sampling->hplc toc TOC Analysis sampling->toc uv_vis UV-Vis Spectroscopy sampling->uv_vis degradation_eff Degradation Efficiency hplc->degradation_eff kinetics Reaction Kinetics hplc->kinetics mineralization Mineralization Extent toc->mineralization

Caption: Experimental workflow for photocatalytic degradation.

Proposed Mechanism of 3-ClBP Photosensitization

G 3-ClBP 3-ClBP ¹(3-ClBP) ¹(3-ClBP) (Singlet State) 3-ClBP->¹(3-ClBP) UV Light (hν) ³(3-ClBP) ³(3-ClBP) (Triplet State) ¹(3-ClBP)->³(3-ClBP) Intersystem Crossing ROS Reactive Oxygen Species (•OH, ¹O₂) ³(3-ClBP)->ROS Energy/Electron Transfer Pollutant Pollutant Degradation\nProducts Degradation Products Pollutant->Degradation\nProducts ROS->Degradation\nProducts H2O_O2 H₂O, O₂ H2O_O2->ROS

Caption: Proposed photosensitization mechanism of 3-ClBP.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle this compound and organic solvents in a well-ventilated fume hood.

  • UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded during operation.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

These application notes provide a foundational framework for investigating the potential of this compound as a photosensitizer for the degradation of organic pollutants. The provided protocols can be adapted and optimized for specific pollutants and experimental conditions. Further research is warranted to fully elucidate the degradation pathways, identify intermediate products, and assess the overall feasibility of this approach for environmental remediation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorobenzophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is suitable for both quantitative analysis and impurity profiling.

Chromatographic Conditions

A stability-indicating RP-HPLC method has been developed to ensure reliable determination of this compound purity. This method is designed to separate the main compound from potential process-related impurities and degradation products.

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 20 min, then 90% B for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols

Standard and Sample Preparation

Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).[1]

  • Sonication may be used to ensure complete dissolution.

Sample Solution:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration similar to the standard solution.[1]

  • Filter the solution through a 0.22 μm filter prior to injection to remove any particulates.[2]

HPLC Analysis Procedure
  • Set up the HPLC system according to the chromatographic conditions specified above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the standard solution in replicate (e.g., five injections) to check for system suitability.

  • Inject the sample solutions.

  • Process the chromatograms and calculate the purity of the sample using the peak areas.

Method Validation and Data Presentation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, and robustness.[3] The following tables present hypothetical data to illustrate the performance of the proposed HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Area ≤ 2.0%0.8%

Table 2: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25312,980
50624,550
75938,210
1001,250,670
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision (Repeatability)

SampleConcentration (µg/mL)Peak Area (mAU*s)% RSD
150624,5500.5%
250621,340
350628,990
450625,110
550623,870
650626,430

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.599.2%

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[4][5] These studies expose the drug substance to various stress conditions to generate potential degradation products.[6][7]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples, dilute all samples to the appropriate concentration, and analyze using the developed HPLC method. The method should effectively separate the this compound peak from any degradation product peaks.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (0.1 mg/mL) filter Filter Sample Solution (0.22 µm) prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->filter setup System Setup & Equilibration filter->setup inject_blank Inject Blank setup->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample process Process Chromatograms inject_sample->process calculate Calculate Purity process->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC analysis of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (105°C) start->thermal photo Photolytic (UV Light) start->photo analyze Neutralize & Dilute Samples acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze hplc_analysis Analyze by Stability-Indicating HPLC Method analyze->hplc_analysis evaluation Evaluate Peak Purity & Separation of Degradants hplc_analysis->evaluation

Caption: Workflow for forced degradation studies of this compound.

References

Application Note: High-Throughput Analysis of 3-Chlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Chlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The protocol outlined below provides a comprehensive workflow for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and quality control applications.

Introduction

This compound is a chlorinated aromatic ketone that serves as a vital building block in organic synthesis, particularly in the pharmaceutical industry. Monitoring its purity and identifying potential impurities during the manufacturing process is essential to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra. This application note presents a validated GC-MS method for the analysis of this compound, including a detailed experimental protocol and data presentation.

Experimental Protocols

Sample Preparation

A systematic approach to sample preparation is crucial for accurate quantitative analysis. The following protocol outlines the steps for preparing standard and unknown samples.

Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): 4,4'-Dibromobiphenyl or a suitable non-interfering compound

  • 2 mL amber glass vials with PTFE-lined septa

  • Volumetric flasks and pipettes

Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DCM in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in DCM.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL in DCM.

  • Spiking: Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation Workflow:

cluster_prep Sample Preparation start Start weigh Weigh 10mg of This compound start->weigh 1. dissolve Dissolve in 10mL DCM (Primary Stock) weigh->dissolve 2. dilute Prepare Calibration Standards (1-50 µg/mL) dissolve->dilute 3. add_is Spike with Internal Standard (10 µg/mL) dilute->add_is 4. inject Inject into GC-MS add_is->inject 5.

Caption: Workflow for sample and standard preparation.

GC-MS Instrumentation and Conditions

The analysis was performed on a JEOL JMS-DX-300 GC-MS system, though equivalent instrumentation from other manufacturers can be used with appropriate validation.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
GC SystemJEOL JMS-DX-300 or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Oven Temperature ProgramInitial: 150 °C, hold for 1 min
Ramp: 15 °C/min to 300 °C
Hold: 5 min at 300 °C
Mass Spectrometer
MS SystemJEOL JMS-DX-300 or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50 - 350 m/z
Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 min
Data Acquisition ModeFull Scan and Selected Ion Monitoring (SIM)

Results and Discussion

Quantitative Analysis

The method demonstrates excellent linearity over the concentration range of 1 µg/mL to 50 µg/mL. A calibration curve was constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

Table 2: Calibration Data for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.052
50.258
100.515
251.290
502.585
0.9998

The high coefficient of determination (R²) indicates a strong linear relationship, making this method suitable for accurate quantification.

Mass Spectrum Analysis

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[1] The identification of the compound is confirmed by the presence of these characteristic ions.

Table 3: Key Mass Fragments of this compound

m/zIon IdentityRelative Abundance (%)
216[M]⁺ (Molecular Ion)100
181[M-Cl]⁺85
139[C₆H₄ClCO]⁺75
105[C₆H₅CO]⁺95
77[C₆H₅]⁺90

GC-MS Analysis Workflow:

cluster_workflow GC-MS Analysis Workflow sample Prepared Sample (with Internal Standard) gc Gas Chromatography (Separation) sample->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Acquisition (Chromatogram & Spectra) ms->data quant Quantitative Analysis (Calibration Curve) data->quant report Report Generation quant->report

Caption: General workflow for GC-MS analysis.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The detailed protocol for sample preparation and instrument parameters ensures reproducibility and high-quality data. This method is well-suited for routine quality control in pharmaceutical manufacturing and for research applications requiring accurate determination of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chlorobenzophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common methods such as Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a widely used method for synthesizing aryl ketones. In the context of this compound, this typically involves the reaction of benzoyl chloride with chlorobenzene, or 3-chlorobenzoyl chloride with benzene, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

Q1: Why is my yield of this compound extremely low or non-existent?

A1: Low or no product yield in a Friedel-Crafts acylation can stem from several factors related to the catalyst, reactants, and reaction conditions.

  • Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous AlCl₃, is highly sensitive to moisture.[3][4] Any exposure to atmospheric humidity or residual water in the solvent or glassware will deactivate it.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled and dried over an appropriate drying agent.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering the catalyst inactive.[5] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent. A slight excess (e.g., 1.1-1.3 equivalents) can help drive the reaction to completion.[1]

  • Deactivated Aromatic Ring: The chloro- group is deactivating, making chlorobenzene less reactive than benzene in electrophilic aromatic substitution.[4]

    • Solution: Employ more forcing reaction conditions, such as a higher temperature or a longer reaction time, to overcome the deactivation.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.[3]

Q2: My reaction produces a mixture of isomers (ortho-, meta-, para-chlorobenzophenone). How can I improve selectivity for the meta-isomer?

A2: The benzoyl group is a meta-director. Therefore, reacting chlorobenzene with benzoyl chloride will primarily yield ortho- and para-isomers, with the para-isomer being the major product due to less steric hindrance.[2] To synthesize the 3-chloro (meta) isomer, the preferred strategy is to react benzene with 3-chlorobenzoyl chloride .

However, if you must use chlorobenzene, controlling the reaction temperature can influence isomer ratios.

  • Solution:

    • Correct Reactant Choice: Use benzene and 3-chlorobenzoyl chloride as your starting materials.

    • Temperature Control: Lower reaction temperatures generally favor the para-isomer in the acylation of chlorobenzene. While not ideal for obtaining the meta-isomer, inconsistent temperature control can lead to a wider range of side products. Maintaining a consistent, controlled temperature is key.[5]

Q3: I'm observing a significant amount of benzophenone as a side product. What causes this?

A3: The formation of benzophenone can occur due to side reactions, particularly dehalogenation.[2]

  • Cause: This can be influenced by the catalyst, solvent, and reaction time.

  • Solution:

    • Optimize Catalyst Loading: Use the minimum effective amount of Lewis acid.

    • Solvent Choice: The choice of solvent can affect product distribution. Nitrobenzene has been studied as a solvent in these reactions.[2]

    • Control Reaction Time: Avoid unnecessarily long reaction times, as this can promote side reactions. Monitor the reaction by TLC.

Grignard Reaction

The Grignard reaction offers an alternative route, for instance, by reacting phenylmagnesium bromide with 3-chlorobenzaldehyde or a 3-chlorobenzoyl derivative. This method is highly sensitive to water and atmospheric oxygen.[6][7]

Q1: My Grignard reagent (e.g., phenylmagnesium bromide) fails to form.

A1: This is a common issue, almost always related to the presence of moisture or the condition of the magnesium.

  • Moisture Contamination: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[7][8]

    • Solution: All glassware must be rigorously dried in an oven overnight and assembled while hot, then allowed to cool under an inert atmosphere.[9] Anhydrous ether or THF must be used as the solvent.[6]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Use a fresh bottle of magnesium turnings. Activating the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a dry glass rod can initiate the reaction.[8][9]

Q2: The primary side product of my reaction is biphenyl. How can I minimize its formation?

A2: Biphenyl is formed from a coupling reaction between the Grignard reagent and any unreacted aryl halide (e.g., bromobenzene).[9]

  • Cause: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[9]

  • Solution:

    • Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux. Avoid excessive heating which can accelerate the coupling side reaction.

    • Ensure Initiation: Make sure the Grignard formation has initiated before adding the bulk of the aryl halide.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction can be used to synthesize this compound, for example, by coupling 3-chlorobenzoyl chloride with phenylboronic acid.[10][11]

Q1: My Suzuki coupling reaction has a low conversion rate.

A1: Low conversion can be due to issues with the catalyst, base, or reactants.

  • Catalyst System: The choice of palladium catalyst and ligand is critical.

    • Solution: Ensure you are using an appropriate catalyst system for coupling with an aryl chloride, which can be less reactive than bromides or iodides.[12][13] Systems like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos) are often effective.[11]

  • Base and Solvent: The base plays a crucial role in the transmetalation step.[13]

    • Solution: The choice of base and solvent is interdependent. Common bases include K₂CO₃ or K₃PO₄.[10][11] The reaction can be run in solvents like toluene, often with some water added.[10][14] Optimization may be required.

  • Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially under certain pH conditions.

    • Solution: Use freshly purchased or purified boronic acid. Using MIDA boronates, which are more stable and release the boronic acid slowly under reaction conditions, can mitigate this issue.[12]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for different synthetic routes.

Table 1: Friedel-Crafts Acylation Conditions

Acylating AgentAromatic SubstrateCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Benzoyl ChlorideChlorobenzeneAlCl₃ (Slight excess)None/Nitrobenzene80 - 901 - 484 - 97 (p-isomer)[1][2]
3-Chlorobenzoyl ChlorideBenzeneAlCl₃ (1.3 - 1.5)Benzene (excess)Reflux2 - 3High[15]

Table 2: Suzuki Coupling Reaction Conditions

ElectrophileNucleophileCatalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
4-Chlorobenzoyl ChloridePhenylboronic AcidPd(OAc)₂ (1.8)Na₂CO₃ (1.6)[bmim][PF6]/H₂O60VariesGood[14]
3-Bromobenzoyl ChloridePhenylboronic AcidPd₂dba₃ (5)K₂CO₃ (2.0)TolueneReflux4High[10]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with 3-Chlorobenzoyl Chloride

This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific experimental goals.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Work under an inert atmosphere (N₂ or Ar).

  • Charging Reactants: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Add excess dry benzene, which will serve as both the reactant and the solvent.

  • Addition of Acyl Chloride: Cool the flask in an ice-water bath (0-5°C). Slowly add 3-chlorobenzoyl chloride (1.0 eq.) dropwise from the addition funnel to the stirred suspension over 30-60 minutes. Control the addition rate to maintain the internal temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back to 0-5°C in an ice bath. Cautiously and slowly pour the reaction mixture onto crushed ice, often containing concentrated HCl, to decompose the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).[1]

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.[1]

Visualizations

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactant Preparation (Drying, Inert Atmosphere) B Reaction Setup (e.g., Friedel-Crafts) A->B C Reaction Monitoring (TLC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Recrystallization or Column Chromatography G->H Crude Product I Characterization (NMR, GC-MS, MP) H->I J J I->J Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Yield in Friedel-Crafts Synthesis C1 Is the AlCl₃ anhydrous and handled properly? Start->C1 R1 Are reactants/solvents completely dry? Start->R1 C2 Is the catalyst amount stoichiometric (≥1 eq.)? C1->C2 S1 Use fresh, anhydrous AlCl₃ under inert gas. C1->S1 No S2 Increase catalyst loading to 1.1-1.3 eq. C2->S2 No R2 Is reaction time/temperature optimized for the substrate? R1->R2 S3 Oven-dry glassware; use distilled/dry solvents. R1->S3 No S4 Increase temperature or reaction time; monitor by TLC. R2->S4 No End Yield Improved S1->End S2->End S3->End S4->End

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable method for synthesizing this compound? A1: The Friedel-Crafts acylation is generally the most common and scalable method. For producing the 3-chloro isomer specifically, the reaction between benzene and 3-chlorobenzoyl chloride is the preferred industrial route due to its directness and use of readily available starting materials.[15]

Q2: Are there any "green" or more environmentally friendly approaches to this synthesis? A2: Yes, research is ongoing to develop greener alternatives. These include using solid acid catalysts to replace corrosive and moisture-sensitive Lewis acids like AlCl₃, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and using ionic liquids as recyclable solvents and catalysts.[3] Suzuki coupling reactions, which use less-than-stoichiometric amounts of catalyst, can also be considered a greener alternative to methods requiring large amounts of Lewis acids.[16]

Q3: How can I effectively purify the final this compound product? A3: The most common method for purifying the crude solid product is recrystallization.[1] A suitable solvent system, often ethanol, methanol, or a mixture like petroleum ether and ethyl acetate, is used to dissolve the crude product at an elevated temperature, after which the solution is cooled to allow the pure product to crystallize.[1][3] For more challenging separations, such as removing closely related isomers, column chromatography on silica gel is an effective technique.[14]

Q4: What are the key safety precautions when performing a Friedel-Crafts acylation? A4: Friedel-Crafts reactions require strict safety measures.

  • Anhydrous AlCl₃: Reacts violently with water. It should be handled in a fume hood, away from moisture, and personal protective equipment (PPE) including gloves, lab coat, and safety glasses must be worn.[1]

  • Quenching: The quenching of the reaction mixture with water/ice is highly exothermic and releases HCl gas. This must be done slowly, with efficient cooling and stirring, in a well-ventilated fume hood.[1]

  • Solvents: Solvents like benzene and chlorobenzene are flammable and toxic. Handle them with appropriate care.

References

Side reactions and byproducts in 3-Chlorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorobenzophenone. The primary focus is on addressing side reactions and byproduct formation during the widely used Friedel-Crafts acylation method.

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric humidity or residual water in the solvent or reactants.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. Consider using freshly opened bottles of the Lewis acid or purifying it before use.
2. Insufficient Catalyst: An inadequate amount of catalyst may lead to an incomplete reaction.- For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. A slight excess (1.1-1.2 equivalents) is common.
3. Poor Quality Reagents: 3-Chlorobenzoyl chloride may have degraded, or the benzene may contain impurities that inhibit the reaction.- Use freshly distilled benzene and ensure the 3-chlorobenzoyl chloride is of high purity. An IR spectrum can be used to check for the presence of the corresponding carboxylic acid.
Formation of Multiple Products (Isomers) 1. Isomeric Impurities in Starting Material: The 3-chlorobenzoyl chloride may contain ortho- or para- isomers.- Analyze the starting 3-chlorobenzoyl chloride by GC-MS or NMR to confirm its isomeric purity.
2. Isomerization during Reaction: While less common for acylations than alkylations, some isomerization of the product could theoretically occur under harsh conditions. More likely is the formation of isomeric byproducts due to the directing effects of the chloro group if chlorobenzene is used as the reactant instead of benzene.- When synthesizing this compound via the acylation of benzene with 3-chlorobenzoyl chloride, the primary product is the meta-substituted isomer. However, if chlorobenzene is acylated with benzoyl chloride, a mixture of ortho-, meta-, and para-chlorobenzophenone will be formed.
Formation of Dark-Colored Reaction Mixture/Byproducts 1. Overheating: Excessive temperatures can lead to charring and the formation of polymeric byproducts.- Maintain the recommended reaction temperature. For the initial stages of the reaction, cooling in an ice bath is often necessary to control the exothermic reaction.
2. Presence of Impurities: Impurities in the starting materials or solvent can lead to side reactions that produce colored byproducts.- Use high-purity reagents and solvents.
Difficulty in Product Purification 1. Presence of Isomeric Byproducts: The ortho- and para- isomers of chlorobenzophenone can be difficult to separate from the desired meta- isomer due to similar physical properties.- Purification can be achieved through fractional crystallization or column chromatography on silica gel. Careful selection of the solvent system is crucial for achieving good separation.
2. Residual Catalyst: The aluminum chloride-ketone complex must be fully hydrolyzed during the workup.- Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will break down the complex and bring the aluminum salts into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride?

A1: The primary byproducts are typically other isomers of chlorobenzophenone, namely 2-chlorobenzophenone (ortho) and 4-chlorobenzophenone (para). While the meta-directing effect of the carbonyl group on the acylium ion intermediate favors the formation of the 3-chloro isomer, small amounts of the ortho and para isomers can still be formed. In a related reaction, the benzoylation of chlorobenzene, the isomer distribution was found to be approximately 84–97% para, 3–12% ortho, and only 0.1–4% meta. Additionally, if an excess of benzene is not used, there is a possibility of di-acylation, although this is generally less favorable as the first acyl group deactivates the ring towards further substitution.

Q2: Can polysubstitution occur on the benzene ring?

A2: Polysubstitution, or the addition of more than one acyl group to the benzene ring, is generally not a significant side reaction in Friedel-Crafts acylation. The benzoyl group attached to the benzene ring is deactivating, making the product, this compound, less reactive than the starting benzene. This deactivation effect hinders a second acylation reaction.

Q3: What is the role of the Lewis acid catalyst, and why is it used in stoichiometric amounts?

A3: The Lewis acid, typically aluminum chloride (AlCl₃), plays a crucial role in activating the 3-chlorobenzoyl chloride. It coordinates to the carbonyl oxygen and facilitates the departure of the chloride ion, forming a highly electrophilic acylium ion. This acylium ion is the reactive species that is then attacked by the benzene ring. A stoichiometric amount of the Lewis acid is required because it forms a stable complex with the carbonyl group of the resulting this compound. This complex deactivates the catalyst, preventing it from catalyzing further reactions. An aqueous workup is necessary to hydrolyze this complex and isolate the final product.

Q4: How can I minimize the formation of isomeric byproducts?

A4: To minimize isomeric byproducts, it is crucial to start with isomerically pure 3-chlorobenzoyl chloride. The reaction conditions, such as temperature and catalyst choice, can also influence the isomer distribution, although to a lesser extent than the inherent directing effects of the substituents. Maintaining a low reaction temperature during the addition of the acyl chloride can sometimes improve selectivity.

Q5: What is the best method to purify crude this compound?

A5: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, can be effective if the isomeric impurities are present in small amounts. For more challenging separations of isomers, column chromatography on silica gel is the preferred method. A gradient elution with a non-polar solvent system (e.g., hexane and ethyl acetate) will typically allow for the separation of the different isomers.

Quantitative Data

The following table summarizes the typical isomer distribution from the Friedel-Crafts benzoylation of chlorobenzene, which provides an indication of the relative reactivity of the different positions on the chlorobenzene ring.

Product Isomer Distribution (%)
o-Chlorobenzophenone3 - 12
m-Chlorobenzophenone0.1 - 4
p-Chlorobenzophenone84 - 97
Benzophenone0 - 8

Note: This data is for the reaction of benzoyl chloride with chlorobenzene. In the synthesis of this compound from benzene and 3-chlorobenzoyl chloride, the primary product is the 3-chloro isomer, but small amounts of other isomers may still form.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • 3-Chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM) (optional, as solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous benzene (acting as both reactant and solvent) to the flask, and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to a gentle reflux (around 50-60 °C) for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. If a co-solvent like DCM was used, separate the organic layer. If only benzene was used, extract the aqueous layer with additional benzene or another suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Visualizations

Main_Reaction_Pathway Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate + AcylChloride 3-Chlorobenzoyl Chloride AcylChloride->Intermediate + Catalyst AlCl₃ Catalyst->Intermediate Product This compound Intermediate->Product HCl HCl Intermediate->HCl

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Benzene Benzene MainProduct This compound Benzene->MainProduct IsomericProducts Isomeric Byproducts (2- and 4-Chlorobenzophenone) Benzene->IsomericProducts AcylChloride 3-Chlorobenzoyl Chloride AcylChloride->MainProduct Polysubstitution Di-acylation Product (minor) MainProduct->Polysubstitution + Benzene, AlCl₃ IsomericAcylChlorides Isomeric Impurities (o-, p-chlorobenzoyl chloride) IsomericAcylChlorides->IsomericProducts

Caption: Potential side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis LowYield Low/No Yield? Start->LowYield CheckCatalyst Check Catalyst Activity & Amount LowYield->CheckCatalyst Yes MultipleProducts Multiple Products? LowYield->MultipleProducts No CheckReagents Check Reagent Purity CheckCatalyst->CheckReagents CheckReagents->Start Retry AnalyzeStart Analyze Starting Material for Isomers MultipleProducts->AnalyzeStart Yes Success Successful Synthesis MultipleProducts->Success No Purify Purify via Column Chromatography or Recrystallization AnalyzeStart->Purify Purify->Success

Optimizing reaction conditions for Friedel-Crafts synthesis of 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful synthesis of 3-Chlorobenzophenone via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate it.[1][2]

  • Insufficient Catalyst: The ketone product (this compound) forms a complex with the Lewis acid, rendering the catalyst inactive. Therefore, a stoichiometric amount (at least 1 equivalent) of the catalyst is required.[2][3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may require initial cooling followed by gentle heating to proceed to completion. Excessive heat can lead to side reactions and degradation.[2][4]

  • Purity of Reagents: Ensure the purity of benzene, 3-chlorobenzoyl chloride, and the solvent. Impurities can interfere with the reaction.

Q2: The reaction is not starting or is very sluggish. What should I do?

  • Ensure Anhydrous Conditions: The most common cause is catalyst deactivation by moisture. Flame-dry all glassware before use and handle anhydrous AlCl₃ in a dry environment (e.g., under a nitrogen or argon atmosphere).[1][2]

  • Check Reagent Quality: Use a fresh, unopened container of anhydrous aluminum chloride.

  • Controlled Heating: Some Friedel-Crafts acylations require a small amount of initial energy to overcome the activation barrier. After the initial addition of reactants at a low temperature (e.g., 0°C), allow the mixture to stir at room temperature. If the reaction remains sluggish (monitored by TLC), gently warm the mixture to 40-60°C.[2][5]

Q3: My final product is contaminated with side products. What are they and how can I avoid them?

  • Isomer Formation: While the primary reaction involves benzene and 3-chlorobenzoyl chloride, if chlorobenzene were used as the substrate, a mixture of ortho-, meta-, and para-isomers would be expected, with the para-isomer typically being the major product due to steric hindrance.[6][7][8] To synthesize the 3-chloro isomer specifically, the reaction should be performed between benzene and 3-chlorobenzoyl chloride.

  • Polyacylation: This is generally not an issue in Friedel-Crafts acylation. The acyl group introduced onto the benzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3][9]

Q4: I am having difficulty with the work-up procedure, especially emulsion formation. What are the best practices?

  • Proper Quenching: The reaction must be carefully quenched by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This breaks down the aluminum chloride-ketone complex.[10]

  • Breaking Emulsions: If an emulsion forms during the extraction phase, adding a saturated brine solution (aqueous NaCl) can help to break it up by increasing the ionic strength of the aqueous phase.[2]

  • Thorough Washing: Ensure the organic layer is washed sequentially with dilute acid (to remove any remaining aluminum salts), water, and a saturated sodium bicarbonate solution (to neutralize any unreacted acyl chloride and acid).[9]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact on the synthesis of benzophenone derivatives via Friedel-Crafts acylation.

ParameterVariationExpected Impact on Yield & PurityRationale
Lewis Acid Catalyst AlCl₃, FeCl₃, ZnCl₂AlCl₃ is highly reactive but can promote side reactions. FeCl₃ and ZnCl₂ are milder, offering potentially better selectivity with lower reactivity.[2]The strength of the Lewis acid affects the rate of formation of the critical acylium ion electrophile.[11]
Solvent Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitrobenzene, ChlorobenzeneNon-polar solvents like DCM and CS₂ are common. Nitrobenzene or chlorobenzene can sometimes improve yields for deactivated substrates but are more difficult to remove.[2][12][13]The solvent influences the solubility of reactants and intermediates and can affect catalyst activity.
Temperature 0°C to Reflux (approx. 60°C)Lower temperatures (0-5°C) during reactant addition improve selectivity. Higher temperatures increase the reaction rate but may also promote side product formation.[2][10]Friedel-Crafts acylation is exothermic; temperature control is crucial for optimizing yield and purity.
Reaction Time 1 to 24 hoursInsufficient time leads to incomplete conversion. Excessively long reaction times can cause product degradation or side reactions.[2]The optimal duration depends on substrate reactivity and reaction temperature. Progress should be monitored (e.g., by TLC).
Reactant Ratio Benzene: 3-Chlorobenzoyl Chloride: AlCl₃A slight excess of the Lewis acid (1.1-1.2 eq) is often used. Using benzene as a solvent (large excess) can also drive the reaction.At least a stoichiometric amount of catalyst is needed as it complexes with the final product.[2][3]

Experimental Protocols

Standard Protocol for Synthesis of this compound

This procedure is a generalized method based on standard Friedel-Crafts acylation principles.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 3-Chlorobenzoyl Chloride

  • Benzene (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Hydrochloric Acid (2M and concentrated)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a slurry. Cool the flask to 0-5°C in an ice bath.

  • Addition of Reactants: Add anhydrous benzene (1.2 equivalents) to the AlCl₃ slurry.

  • In the dropping funnel, place 3-chlorobenzoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM.

  • Acylation: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture).

Visualizations

Troubleshooting_Workflow start Start: Low or No Product Yield check_anhydrous Are all reagents and glassware completely anhydrous? start->check_anhydrous fix_anhydrous Flame-dry glassware. Use fresh anhydrous solvent and catalyst. check_anhydrous->fix_anhydrous No check_catalyst_amount Is the catalyst stoichiometry > 1.0 equivalent? check_anhydrous->check_catalyst_amount Yes fix_anhydrous->check_catalyst_amount fix_catalyst_amount Increase AlCl₃ to 1.1-1.2 equivalents. check_catalyst_amount->fix_catalyst_amount No check_temp_time Are reaction time and temperature optimized? check_catalyst_amount->check_temp_time Yes fix_catalyst_amount->check_temp_time fix_temp_time Allow reaction to warm to RT. If sluggish, heat gently to 40-60°C. Monitor by TLC. check_temp_time->fix_temp_time No purification Purify crude product via recrystallization or chromatography. check_temp_time->purification Yes fix_temp_time->purification end Successful Synthesis purification->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts synthesis.

Reaction_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation acyl_chloride 3-Chlorobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) + [AlCl₄]⁻ acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ benzene Benzene sigma_complex Resonance-Stabilized Sigma Complex benzene->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex + [AlCl₄]⁻ - HCl - AlCl₃ final_product This compound product_complex->final_product Aqueous Work-up (H₂O/H⁺)

Caption: Mechanism of Friedel-Crafts acylation for this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Chlorobenzophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and scale-up of 3-Chlorobenzophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of chlorobenzene with benzoyl chloride.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this Friedel-Crafts acylation can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate it.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The product, this compound, can form a complex with AlCl₃, effectively removing the catalyst from the reaction.[1][2] Therefore, a stoichiometric amount of the catalyst is often required.

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to benzoyl chloride. In some cases, a slight excess of the catalyst may be beneficial.

  • Sub-optimal Reaction Temperature: The reaction temperature influences the reaction rate. While some reactions proceed at room temperature, others may need heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions.

    • Solution: Monitor the reaction temperature closely. If the reaction is sluggish, consider a modest increase in temperature. For scale-up, be mindful of potential exotherms.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). Consider increasing the reaction time if starting materials are still present.

Q2: I am observing a significant amount of isomeric impurities (2- and 4-chlorobenzophenone). How can I improve the regioselectivity for the meta-isomer?

A2: The benzoylation of chlorobenzene typically yields a mixture of ortho-, meta-, and para-isomers, with the para-isomer being the major product due to the ortho-, para-directing nature of the chloro group.[3][4][5] However, reaction conditions can be optimized to influence the isomer distribution.

  • Solvent Effects: The choice of solvent can influence the isomer ratios.

    • Recommendation: While chlorobenzene itself can be used as a solvent, other solvents like nitrobenzene have been studied.[3][4] Experiment with different anhydrous solvents to determine the optimal conditions for your desired isomer.

  • Temperature Control: Reaction temperature can affect the selectivity.

    • Recommendation: Lowering the reaction temperature may improve selectivity, although it could also decrease the overall reaction rate.

Q3: The formation of benzophenone as a byproduct is compromising my product purity. What causes this and how can it be minimized?

A3: Benzophenone can form as a byproduct, particularly when chlorobenzene is used as the solvent.[3][4] This is thought to occur through a protodechlorination of chlorobenzene to form benzene, which then undergoes Friedel-Crafts acylation.

  • Minimization Strategy:

    • Avoid Excess Catalyst: Use the appropriate stoichiometric amount of Lewis acid.

    • Control Temperature: Avoid excessively high reaction temperatures which can promote side reactions.

    • Alternative Solvents: Using a solvent other than chlorobenzene, such as nitrobenzene, can reduce the formation of benzophenone.[3][4]

Q4: During scale-up, I am having difficulty controlling the reaction temperature, and the reaction seems to be proceeding too quickly. What should I do?

A4: Friedel-Crafts acylations are exothermic, and this can become a significant challenge during scale-up.[6][7] Poor heat dissipation can lead to a runaway reaction.

  • Control Measures:

    • Slow Reagent Addition: Add the benzoyl chloride or the Lewis acid slowly and in a controlled manner to manage the rate of heat generation.[6]

    • Efficient Cooling: Ensure your reaction vessel has an efficient cooling system. For larger scale reactions, a jacketed reactor with a circulating coolant is essential.

    • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.[6]

    • Continuous Monitoring: Continuously monitor the internal temperature of the reaction.

Q5: How can I effectively purify the crude this compound to remove isomers and other byproducts?

A5: A combination of purification techniques is often necessary to achieve high purity.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for benzophenone derivatives include ethanol, methanol, or mixtures such as heptane/ethyl acetate or methanol/water.[8][9] It is advisable to perform small-scale solubility tests to find the optimal solvent or solvent mixture.

  • Column Chromatography: For more challenging separations, especially for removing closely related isomers, column chromatography is effective.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase (Eluent): A non-polar solvent system is typically used. A mixture of hexane and ethyl acetate in varying ratios (e.g., 30:1, 10:1, or 5:1 v/v) is a good starting point for method development.[10]

Data Presentation

Table 1: Typical Isomer Distribution in the Benzoylation of Chlorobenzene

IsomerTypical Percentage Range
2-Chlorobenzophenone (ortho)3 - 12%
This compound (meta)0.1 - 4%
4-Chlorobenzophenone (para)84 - 97%
Benzophenone0 - 8%

(Data sourced from literature reports; actual distribution is highly dependent on specific reaction conditions)[3][4]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Moisture deactivating the catalystUse anhydrous reagents and oven-dried glassware.
Insufficient catalystUse at least a 1:1 molar ratio of AlCl₃ to benzoyl chloride.
Incomplete reactionIncrease reaction time and monitor with TLC.
Poor Regioselectivity Sub-optimal reaction conditionsExperiment with different anhydrous solvents and reaction temperatures.
Byproduct Formation Reaction with solvent (chlorobenzene)Use an alternative solvent like nitrobenzene.
Runaway Reaction Uncontrolled exothermImplement slow reagent addition and efficient cooling.
Product Impurity Isomeric byproductsPurify via recrystallization and/or column chromatography.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative example and may require optimization.

1. Reaction Setup:

  • Under an inert atmosphere (nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • To the flask, add anhydrous aluminum chloride (e.g., 1.1 equivalents).

  • Add an anhydrous solvent (e.g., chlorobenzene or nitrobenzene).

  • Cool the flask to 0-5 °C using an ice-water bath.

2. Reagent Addition:

  • Slowly add benzoyl chloride (e.g., 1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for a specified time (e.g., 2-4 hours), or until TLC indicates the consumption of the starting material.

3. Work-up and Quenching:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether.[9]

  • Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[9]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Column Chromatography: If further purification is needed, dissolve the crude product in a minimal amount of a suitable solvent and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product prep 1. Prepare Anhydrous Setup (Oven-dried glassware, inert atmosphere) charge 2. Charge Reactor (Anhydrous AlCl3, solvent) prep->charge cool 3. Cool to 0-5 °C charge->cool add 4. Add Benzoyl Chloride (Slowly, dropwise) cool->add react 5. React (Warm to RT, then heat) add->react quench 6. Quench (Ice and HCl) react->quench extract 7. Extract (Organic solvent) quench->extract wash 8. Wash (Water, NaHCO3, brine) extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Recrystallization and/or Column Chromatography dry->purify product Pure this compound purify->product G cluster_investigate Investigate Potential Causes cluster_solutions Implement Solutions cluster_verify Verification start Low Yield Observed cause1 Moisture Contamination? start->cause1 cause2 Insufficient Catalyst? start->cause2 cause3 Sub-optimal Temperature? start->cause3 cause4 Incomplete Reaction? start->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Increase Catalyst Loading cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Increase Reaction Time cause4->sol4 verify Improved Yield sol1->verify sol2->verify sol3->verify sol4->verify

References

Preventing byproduct formation in reactions involving 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobenzophenone. The information provided aims to help prevent and troubleshoot byproduct formation in common synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound where byproduct formation is a concern?

A1: Byproduct formation is a common concern in several key reactions involving this compound, including:

  • Friedel-Crafts Acylation: Used to synthesize chlorobenzophenone isomers.

  • Grignard Reactions: Where this compound acts as an electrophile.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds at the chloro-position.

  • Suzuki Coupling: For the formation of C-C bonds at the chloro-position.

Q2: What are the primary types of byproducts encountered in these reactions?

A2: The primary byproducts depend on the reaction type:

  • Friedel-Crafts Acylation: Isomeric chlorobenzophenones (ortho, meta) and potentially benzophenone through dehalogenation.[1][2]

  • Grignard Reactions: Biphenyl formation from the coupling of the Grignard reagent with unreacted aryl halide.[3][4]

  • Buchwald-Hartwig Amination: Hydrodehalogenation of this compound and products from β-hydride elimination.[5][6]

  • Suzuki Coupling: Homocoupling of the boronic acid and dehalogenation of this compound.[7][8]

Troubleshooting Guides

Friedel-Crafts Acylation: Undesired Isomer Formation and Dehalogenation

The Friedel-Crafts benzoylation of chlorobenzene can lead to a mixture of ortho-, meta-, and para-chlorobenzophenones, as well as a benzophenone byproduct.[1][9] The para-isomer is typically the major product due to steric hindrance at the ortho position.[10][11]

Problem: High percentage of ortho- and meta-isomers.

Solution:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.[10]

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Non-polar solvents may increase para-isomer selectivity.[10]

  • Catalyst: The choice of Lewis acid catalyst can affect the isomer ratio.[9]

Problem: Formation of benzophenone byproduct.

Solution:

  • Reaction Conditions: The formation of benzophenone has been observed, particularly when chlorobenzene is used as the solvent.[1][9] Using an alternative, inert solvent like nitrobenzene can minimize this side reaction.[1]

Quantitative Data: Isomer Distribution in the Benzoylation of Chlorobenzene [1]

SolventCatalystTemperature (°C)ortho-isomer (%)meta-isomer (%)para-isomer (%)Benzophenone (%)
ChlorobenzeneAlCl₃25124843.1
NitrobenzeneAlCl₃2530.197Trace
Grignard Reaction: Biphenyl Formation and Low Yield

A common side product in Grignard reactions is biphenyl, formed from the coupling of the Grignard reagent and the aryl halide starting material.[3][12] Reaction yields can also be compromised by moisture.

Problem: Significant formation of biphenyl byproduct.

Solution:

  • Control Reactant Concentration: High concentrations of the aryl halide can favor biphenyl formation. Slow, dropwise addition of the aryl halide to the magnesium turnings helps to maintain a low concentration.[12]

  • Temperature Management: Increased reaction temperatures promote the formation of biphenyl. Maintain a gentle reflux to control the exothermic reaction.[3][12]

Problem: Low or no yield of the desired alcohol.

Solution:

  • Strict Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[13] All glassware must be scrupulously dried (e.g., flame-dried or oven-dried overnight), and anhydrous solvents must be used.[3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating. Crushing the magnesium with a dry stirring rod or adding a small crystal of iodine can help activate the surface.[3][13]

Buchwald-Hartwig Amination: Hydrodehalogenation Byproduct

A competing and undesired reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the chlorine atom is replaced by a hydrogen atom.[5][6]

Problem: Formation of benzophenone (from hydrodehalogenation of this compound).

Solution:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired C-N bond formation and suppress side reactions.[14][15] For primary amines, ligands like BrettPhos have shown good selectivity.[16]

  • Base Selection: The strength and type of base can significantly influence the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[17][18]

  • Catalyst System: A bimetallic palladium-copper (Pd-Cu) nanocatalyst has been shown to suppress the hydrodehalogenation pathway by promoting the desired amination.[5]

Suzuki Coupling: Homocoupling and Dehalogenation Byproducts

Common side reactions in Suzuki coupling include the homocoupling of the boronic acid to form a biaryl byproduct and the dehalogenation of the aryl halide.[7][8]

Problem: Formation of boronic acid homocoupling byproduct.

Solution:

  • Inert Atmosphere: Oxygen can promote the oxidative degradation of the Pd(0) catalyst and lead to homocoupling. It is crucial to thoroughly degas solvents and maintain a strict inert atmosphere (argon or nitrogen).[8]

  • Control of Pd(II) Species: The homocoupling can be mediated by Pd(II) species. Adding a mild reducing agent, like potassium formate, and ensuring a thorough nitrogen sparge before catalyst addition can minimize the concentration of free Pd(II).[7]

Problem: Formation of benzophenone (from dehalogenation of this compound).

Solution:

  • Reaction Optimization: Minimizing dehalogenation often requires careful optimization of the reaction parameters, including the catalyst, ligand, base, and solvent.[8][19] A systematic screening of these components is often the most effective approach to identify conditions that favor the cross-coupling product.[20]

Experimental Protocols

Protocol 1: Para-Selective Friedel-Crafts Acylation of Chlorobenzene[10][22]

This protocol is designed to maximize the yield of the para-isomer, 4-chlorobenzophenone.

  • Preparation: Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1-1.2 molar equivalents) in a dry, non-polar solvent such as carbon disulfide or dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Reactant Addition: Slowly add chlorobenzene (1 molar equivalent) to the stirred suspension.

  • Acylation: Add benzoyl chloride (1 molar equivalent) dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until the evolution of HCl gas ceases. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The product can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture.

Protocol 2: Grignard Reaction with this compound[3][23]

This protocol aims to minimize biphenyl formation.

  • Preparation: Scrupulously clean and dry all glassware in an oven overnight. Assemble the apparatus while hot and allow it to cool under an inert atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in a round-bottom flask. Add a small amount of anhydrous diethyl ether. In a separate flask, prepare a solution of the appropriate aryl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start, gently crush the magnesium with a dry stirring rod. Once the reaction initiates (cloudiness, bubbling), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with this compound: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether. Slowly add this solution via a syringe to the freshly prepared Grignard reagent, again maintaining a gentle reflux.

  • Workup: Once the reaction is complete (indicated by a color change or consumption of starting material by TLC), cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to remove any biphenyl byproduct.

Visualizations

Friedel_Crafts_Troubleshooting Start Low Yield or Incorrect Isomer Ratio Check_Catalyst Is the AlCl₃ anhydrous and active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimized for para-selectivity? Check_Catalyst->Check_Conditions Yes Remedy_Catalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. Check_Catalyst->Remedy_Catalyst No Remedy_Conditions Lower temperature. Use non-polar solvent. Check_Conditions->Remedy_Conditions No Outcome Improved Yield and para-Selectivity Check_Conditions->Outcome Yes Remedy_Catalyst->Start Remedy_Conditions->Start

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Grignard_Byproduct_Prevention cluster_conditions Key Reaction Conditions cluster_outcomes Desired Outcomes Anhydrous Strict Anhydrous Conditions Minimize_H2O Prevent Quenching of Grignard Reagent Anhydrous->Minimize_H2O Slow_Addition Slow Aryl Halide Addition Minimize_Biphenyl Reduce Biphenyl Formation Slow_Addition->Minimize_Biphenyl Temp_Control Gentle Reflux (Temperature Control) Temp_Control->Minimize_Biphenyl Maximize_Yield Maximize Product Yield Minimize_H2O->Maximize_Yield Minimize_Biphenyl->Maximize_Yield

Caption: Key parameters for preventing Grignard reaction byproducts.

Buchwald_Hartwig_Suzuki_Optimization Reactants This compound Amine (Buchwald-Hartwig) Boronic Acid (Suzuki) Catalyst_System Catalyst System Palladium Precursor Ligand Base Solvent Reactants->Catalyst_System React under inert atmosphere Side_Reactions Common Side Reactions Hydrodehalogenation (B-H) Homocoupling (Suzuki) Dehalogenation Catalyst_System->Side_Reactions Suboptimal Conditions Desired_Product Desired Cross-Coupled Product Catalyst_System->Desired_Product Optimized Conditions

Caption: Optimization logic for Buchwald-Hartwig and Suzuki couplings.

References

Technical Support Center: Optimization of Catalyst Loading in 3-Chlorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the synthesis of 3-Chlorobenzophenone. This guide includes a troubleshooting section, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for the synthesis of this compound? A1: The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. The standard catalyst for this reaction is a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used.[1][2]

Q2: Why is the catalyst loading so critical in this synthesis? A2: Catalyst loading is a critical parameter in the Friedel-Crafts acylation for several reasons. An insufficient amount of catalyst can lead to low or no product yield.[1] Conversely, excessive catalyst can promote side reactions, leading to impurity formation and potentially charring or darkening of the reaction mixture. The ketone product can also form a complex with the Lewis acid, which can inactivate the catalyst, necessitating a stoichiometric amount.[1]

Q3: What are the signs of improper catalyst loading? A3: Signs of improper catalyst loading include:

  • Low or no product yield: This could indicate that the catalyst is inactive or the loading is too low.[1]

  • Formation of multiple products: While less common in acylation than alkylation, incorrect catalyst amounts can sometimes lead to a lack of selectivity.

  • Reaction mixture charring or turning dark: This may suggest that the reaction is too vigorous, which can be caused by excessive catalyst loading.

Q4: Can the catalyst be "inactive"? What causes this? A4: Yes, the Lewis acid catalyst, particularly AlCl₃, is highly sensitive to moisture.[1] Any water present in the reactants, solvent, or glassware will react with and deactivate the catalyst.[1] It is crucial to use anhydrous reagents and solvents and to dry all glassware thoroughly before use.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to catalyst loading during the synthesis of this compound.

Issue Possible Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The AlCl₃ may have been exposed to moisture.Ensure the use of fresh, anhydrous AlCl₃. Handle the catalyst under a dry, inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Loading: Not enough catalyst to drive the reaction to completion. The product-catalyst complex can also consume the catalyst.Increase the molar ratio of AlCl₃ to the limiting reagent. A starting point of 1.1 to 1.5 molar equivalents is often recommended.[1][3]
Reaction Not Initiating: The activation energy barrier is not being overcome.After adding all reactants at a low temperature, allow the mixture to warm to room temperature. If the reaction still doesn't start (monitored by TLC), gentle warming (e.g., to 40-60°C) may be necessary.[1]
Formation of Impurities/Side Products Excessive Catalyst Loading: Too much catalyst can promote unwanted side reactions.Carefully control the stoichiometry of the catalyst. Avoid adding a large excess of AlCl₃.
High Reaction Temperature: High temperatures can lead to the formation of isomers and other byproducts.Maintain a controlled, lower reaction temperature, especially during the addition of reagents.[1]
Reaction Mixture Darkens or Chars Reaction is too Exothermic/Vigorous: This can be exacerbated by high catalyst loading.Control the rate of addition of the acylating agent or the catalyst. Perform the reaction at a lower temperature, using an ice bath to dissipate heat.

Quantitative Data on Catalyst Loading

The following table summarizes a reported molar ratio for a successful Friedel-Crafts acylation reaction for a similar compound, which can be used as a starting point for the synthesis of this compound.

ReactantMolar RatioNotes
3-Nitro-4-chlorobenzoyl chloride1Limiting Reagent
Aluminum Chloride (AlCl₃)1.3 - 1.5A slight excess is used to ensure the reaction goes to completion.[3]
Benzene3 - 5Used in excess as both a reactant and a solvent.[3]

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 3-Chlorobenzoyl chloride

  • Benzene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous, as solvent if needed)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3-1.5 equivalents). If using a solvent, add anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

  • Addition of Reactants: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous benzene (3-5 equivalents). Slowly add this solution to the stirred suspension of AlCl₃ via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[1]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Troubleshooting Workflow for Catalyst Loading

The following diagram illustrates a logical workflow for troubleshooting issues related to catalyst loading in the synthesis of this compound.

G start Low or No Product Yield check_catalyst Is the AlCl₃ anhydrous and from a fresh container? start->check_catalyst use_fresh_catalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. check_catalyst->use_fresh_catalyst No check_loading Is the catalyst loading sufficient (e.g., 1.3-1.5 eq)? check_catalyst->check_loading Yes use_fresh_catalyst->check_loading increase_loading Incrementally increase catalyst loading. check_loading->increase_loading No check_temp Was the reaction initiated with gentle warming if necessary? check_loading->check_temp Yes success Successful Synthesis increase_loading->success warm_reaction Allow reaction to warm to RT or gently heat to 40-60°C. check_temp->warm_reaction No side_products Are there significant side products or charring? check_temp->side_products Yes warm_reaction->success reduce_loading Reduce catalyst loading and control temperature. side_products->reduce_loading Yes other_issues Consider other factors (reagent purity, reaction time, etc.) side_products->other_issues No reduce_loading->success

Caption: Troubleshooting flowchart for catalyst loading optimization.

References

Removal of unreacted starting materials from 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues you might encounter during the purification of 3-Chlorobenzophenone, with a focus on removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials in the synthesis of this compound?

A1: The most common synthesis route for this compound is the Friedel-Crafts acylation. Depending on the specific reagents used, the primary unreacted starting materials you may encounter in your crude product are:

  • Scenario 1: Benzoyl chloride and chlorobenzene.

  • Scenario 2: 3-Chlorobenzoyl chloride and benzene.

Additionally, residual catalyst (e.g., aluminum chloride) and byproducts from side reactions can also be present.

Q2: What are the key physical properties to consider when choosing a purification method?

A2: The differences in physical properties between this compound and its potential unreacted starting materials are crucial for selecting an effective purification strategy. Key properties are summarized in the table below. The significant difference in boiling points between the product and the starting materials, as well as the solid state of the product at room temperature, are particularly advantageous.

Data Presentation: Physical Properties of this compound and Potential Unreacted Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound C₁₃H₉ClO216.6682-84332[1]White to off-white powder/crystal[1]
Benzoyl ChlorideC₇H₅ClO140.57-1197.2Colorless, fuming liquid[2]
ChlorobenzeneC₆H₅Cl112.56-45132Colorless liquid
3-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.0148-49225Clear colorless liquid
BenzeneC₆H₆78.115.580.1Colorless liquid[3][4][5]

Q3: Which purification techniques are most effective for removing unreacted starting materials from this compound?

A3: The two most effective and commonly used techniques for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method ideal for removing small amounts of impurities, especially when there is a significant difference in solubility between the product and the impurities in a chosen solvent.[6]

  • Column Chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase, making it excellent for separating mixtures with multiple components or when impurities have similar polarities to the product.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery of this compound - The chosen solvent is too good a solvent for this compound, even at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Test different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing - The melting point of the crude product is lower than the boiling point of the solvent.- The concentration of the product in the solution is too high.- Use a lower boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before cooling again.
Colored Impurities Remain in Crystals - The colored impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of this compound and Starting Materials - The polarity of the mobile phase is too high or too low.- The column is overloaded with the crude product.- Optimize the mobile phase composition by running preliminary TLC plates with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for this compound.- Use a larger column or reduce the amount of crude product loaded.
Streaking of the Product on the Column - The crude product is not fully dissolved in the loading solvent.- The loading solvent is too polar compared to the mobile phase.- Ensure the crude product is completely dissolved in a minimal amount of the initial mobile phase before loading.- Use a less polar solvent to dissolve the sample for loading.
Product Elutes with a Low-Boiling Starting Material (e.g., Benzene or Chlorobenzene) - The starting material is not fully removed during the initial workup.- Before chromatography, consider removing the bulk of the low-boiling starting material by rotary evaporation or a short path distillation under reduced pressure.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary testing. Ethanol or a mixed solvent system of ethanol and water are good starting points.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (if using a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in a few potential solvents (e.g., ethanol, methanol, hexane, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent (e.g., Ethanol): Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Mixed Solvent (e.g., Ethanol/Water): While the ethanol solution is hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove from heat and allow to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. The ideal mobile phase should give good separation between this compound and its impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase, starting with a lower polarity (higher hexane content). You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by adding more ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions using test tubes or small flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Multiple/Similar Impurities analysis Purity Analysis (TLC, MP, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Impure this compound tlc_analysis Perform TLC Analysis start->tlc_analysis impurities_visible Impurities Visible? tlc_analysis->impurities_visible major_impurities Major Impurities Present? impurities_visible->major_impurities Yes pure_product Pure Product impurities_visible->pure_product No (or very minor) recrystallization Perform Recrystallization major_impurities->recrystallization No (minor impurities) column_chromatography Perform Column Chromatography major_impurities->column_chromatography Yes reassess Re-assess Purity recrystallization->reassess column_chromatography->reassess reassess->tlc_analysis

Caption: Troubleshooting decision tree for this compound purification.

References

Validation & Comparative

Validating the purity of 3-Chlorobenzophenone using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3-Chlorobenzophenone, a versatile intermediate in pharmaceutical synthesis.[1] We present detailed experimental protocols and comparative data to assist in the selection of the most appropriate analytical methodology.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound and its alternatives can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, offering high resolution and sensitivity. Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Melting Point analysis can provide supplementary information. The following table summarizes the performance of these techniques in the analysis of this compound and a common alternative, 4-Chlorobenzophenone.

Analytical TechniqueThis compound (Purity %)4-Chlorobenzophenone (Purity %)Key AdvantagesLimitations
HPLC 99.8%99.7%High resolution, suitable for non-volatile and thermally labile compounds.[2][3]Requires selection of appropriate column and mobile phase.
GC ≥98.0%[4][5]≥97%[6]High efficiency for volatile compounds, often faster than HPLC.Not suitable for thermally labile compounds.
FTIR Conforms to structureConforms to structureProvides confirmation of functional groups and chemical structure.Primarily qualitative, not ideal for quantifying impurities unless significant differences in spectra exist.
Melting Point 82-84 °C[4][5]75-78 °CSimple and rapid method for a preliminary purity check.Impurities can depress and broaden the melting point range.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for a similar compound, 2-Acetoxy-2'-chlorobenzophenone, and is suitable for the purity determination of this compound.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated using the area normalization method from the resulting chromatogram.

Gas Chromatography (GC)

This protocol is based on general principles for the analysis of aromatic compounds.[7]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone or dichloromethane.

  • Data Analysis: Purity is determined by the area percent of the main peak in the chromatogram.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities.

Visualizing the Workflow

To further clarify the process of validating the purity of this compound, the following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GC GC Analysis Preparation->GC FTIR FTIR Analysis Preparation->FTIR MP Melting Point Analysis Preparation->MP Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis GC->Data_Analysis Comparison Comparison with Standards FTIR->Comparison MP->Comparison Data_Analysis->Comparison Report Final Purity Report Comparison->Report

Caption: Experimental workflow for the purity validation of this compound.

Analytical_Technique_Selection cluster_criteria Decision Criteria cluster_techniques Recommended Technique Volatility Volatile & Thermally Stable? Quantitative Quantitative Data Needed? Volatility->Quantitative No GC_rec Gas Chromatography (GC) Volatility->GC_rec Yes Structural_Confirmation Structural Confirmation Needed? Quantitative->Structural_Confirmation No HPLC_rec High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC_rec Yes FTIR_rec Fourier-Transform Infrared Spectroscopy (FTIR) Structural_Confirmation->FTIR_rec Yes Start->Volatility

Caption: Decision tree for selecting an analytical technique for purity analysis.

References

A Comparative Analysis of 3-Chlorobenzophenone and 4-Chlorobenzophenone as Photoinitiators for UV Curing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-Chlorobenzophenone and 4-Chlorobenzophenone, two isomeric aromatic ketones that find application as Type II photoinitiators in ultraviolet (UV) curing processes. The selection of a suitable photoinitiator is critical for optimizing the efficiency and final properties of photopolymerized materials used in coatings, inks, adhesives, and advanced biomedical applications. This document aims to provide an objective comparison based on available physicochemical and photochemical data, performance characteristics, and detailed experimental protocols.

Physicochemical and Photochemical Properties

Both this compound and 4-Chlorobenzophenone are derivatives of benzophenone and share a similar molecular weight and formula. However, the position of the chlorine atom on the phenyl ring influences their physical and photochemical properties, which in turn affects their performance as photoinitiators.

PropertyThis compound4-Chlorobenzophenone
CAS Number 1016-78-0134-85-0
Molecular Formula C₁₃H₉ClOC₁₃H₉ClO
Molecular Weight 216.66 g/mol 216.66 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder or flakes
Melting Point 81-87 °C75-77 °C
UV Absorption Maximum (λmax) Not explicitly found~260 nm in alcohol
Molar Extinction Coefficient (ε) Not explicitly foundlog ε = 4.32 at 260 nm

Photoinitiation Mechanism

As Type II photoinitiators, both this compound and 4-Chlorobenzophenone initiate polymerization via a bimolecular process. Upon absorption of UV radiation, the benzophenone derivative is excited from its ground state (S₀) to a short-lived singlet excited state (S₁), which then undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T₁). The triplet state is the primary reactive species in the photoinitiation process.

The triplet-state chlorobenzophenone abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate a ketyl radical and an aminoalkyl radical. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.

G cluster_0 Photoexcitation and Intersystem Crossing cluster_1 Hydrogen Abstraction cluster_2 Initiation of Polymerization CBP (S₀) Chlorobenzophenone (Ground State) CBP (S₁) Chlorobenzophenone (Singlet Excited State) CBP (S₀)->CBP (S₁) UV Light (hν) CBP (T₁) Chlorobenzophenone (Triplet Excited State) CBP (S₁)->CBP (T₁) ISC Ketyl Radical Ketyl Radical CBP (T₁)->Ketyl Radical + Amine Synergist Amine Synergist Amine Synergist (e.g., Tertiary Amine) Aminoalkyl Radical Aminoalkyl Radical Polymer Chain Growth Growing Polymer Chain Aminoalkyl Radical->Polymer Chain Growth + Monomer Monomer Acrylate Monomer

Photoinitiation mechanism of Chlorobenzophenone.

Performance as Photoinitiators

A study by Li et al. indicated that the triplet states of this compound and 4-chlorobenzophenone exhibit similar hydrogen abstraction abilities, which is a crucial step in the initiation process. This suggests that their intrinsic reactivity, once the triplet state is formed, may be comparable.

However, the overall initiation efficiency will also depend on the UV absorption characteristics and the quantum yield of triplet formation. 4-Chlorobenzophenone is widely used in industrial UV curing applications, suggesting it is an effective photoinitiator. It is often used in formulations for UV-curable coatings and inks.

To provide a definitive comparison of their performance, a standardized experimental evaluation is necessary. The following section outlines a detailed protocol for such a study.

Experimental Protocols

This section provides a detailed methodology for a comparative study of this compound and 4-Chlorobenzophenone as photoinitiators for the polymerization of an acrylate monomer, using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to monitor the reaction kinetics.

Objective:

To compare the photoinitiation efficiency of this compound and 4-Chlorobenzophenone by measuring the rate of polymerization (Rp) and the final monomer conversion (C%) of Trimethylolpropane Triacrylate (TMPTA).

Materials:
  • Monomer: Trimethylolpropane Triacrylate (TMPTA)

  • Photoinitiators: this compound, 4-Chlorobenzophenone

  • Co-initiator: Triethanolamine (TEOA)

  • Solvent (if required for dissolution): Acetone or Dichloromethane

  • Substrate: Polypropylene (PP) film

Equipment:
  • FTIR spectrometer equipped with a UV light source for real-time measurements

  • UV-LED lamp (e.g., 365 nm) with controlled intensity

  • Spin coater or film applicator

  • Analytical balance

  • Micropipettes

Experimental Workflow:

G A Formulation Preparation B Sample Preparation A->B Dissolve PI and Co-initiator in Monomer C RT-FTIR Setup B->C Apply thin film to substrate D Data Acquisition C->D Place sample in FTIR and expose to UV E Data Analysis D->E Monitor decrease in acrylate peak area F Comparison of Rp and C% E->F Calculate Polymerization Rate (Rp) and Final Conversion (C%)

Experimental workflow for comparative analysis.
Procedure:

  • Formulation Preparation:

    • Prepare two separate photocurable formulations. For each formulation, weigh and dissolve the photoinitiator (this compound or 4-Chlorobenzophenone) at a concentration of 2 wt% and the co-initiator (TEOA) at 5 wt% in the TMPTA monomer.

    • Ensure complete dissolution by gentle stirring in a dark environment to prevent premature polymerization.

  • Sample Preparation:

    • Apply a thin film of each formulation onto a polypropylene (PP) film using a spin coater or a film applicator to achieve a uniform thickness (e.g., 25 µm).

  • RT-FTIR Analysis:

    • Place the coated PP film in the sample compartment of the RT-FTIR spectrometer.

    • Record an initial IR spectrum before UV exposure.

    • Initiate the photopolymerization by exposing the sample to a UV-LED lamp (365 nm) at a controlled intensity (e.g., 100 mW/cm²).

    • Simultaneously, start recording IR spectra at regular intervals (e.g., every 0.5 seconds) for a total duration sufficient to reach a plateau in conversion (e.g., 60-120 seconds).

  • Data Analysis:

    • Monitor the decrease in the peak area of the acrylate double bond, typically observed around 1635 cm⁻¹, as a function of time.

    • Calculate the monomer conversion (C%) at each time point using the following equation: C(t)% = [1 - (Aₜ / A₀)] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

    • The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.

  • Comparison:

    • Plot the conversion versus time curves for both photoinitiator systems.

    • Compare the final monomer conversion (C%) and the maximum polymerization rate (Rp) for this compound and 4-Chlorobenzophenone to determine their relative photoinitiation efficiency under the specified conditions.

Conclusion

Both this compound and 4-Chlorobenzophenone are effective Type II photoinitiators that function through a hydrogen abstraction mechanism in the presence of a synergist. While their intrinsic triplet state reactivity appears to be similar, their overall performance is influenced by their distinct photochemical properties. 4-Chlorobenzophenone is a well-established and widely used photoinitiator in industrial UV curing processes.

For applications requiring precise control over polymerization kinetics and final material properties, a direct experimental comparison, as outlined in the provided protocol, is highly recommended. Such a study would provide valuable quantitative data on the relative efficiencies of these two isomers, enabling researchers and formulation chemists to make an informed decision based on the specific requirements of their application. Further research into the transient absorption spectra and quantum yields of these molecules would provide a more fundamental understanding of their photochemical behavior.

Efficiency of 3-Chlorobenzophenone vs other benzophenone derivatives in photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3-Chlorobenzophenone's role as a Type II photoinitiator reveals a nuanced performance profile when compared to other benzophenone derivatives. While its inherent photochemical properties suggest a capacity for efficient polymerization, a comprehensive analysis of available experimental data indicates that its effectiveness is highly dependent on the specific monomer system and reaction conditions. This guide provides a comparative overview of this compound and other benzophenone derivatives, supported by quantitative data and detailed experimental protocols to inform researchers and professionals in drug development and materials science.

Benzophenone and its derivatives are a cornerstone in the field of photopolymerization, widely employed as Type II photoinitiators. Their mechanism of action involves the absorption of ultraviolet (UV) light, leading to an excited triplet state. This excited state then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, generating free radicals that initiate the polymerization of monomers like acrylates. The efficiency of this process is paramount for applications ranging from dental resins and coatings to 3D printing and drug delivery systems.

Comparative Performance of Benzophenone Derivatives

The substitution pattern on the benzophenone aromatic rings significantly influences the photoinitiator's efficiency. Factors such as the molar extinction coefficient (ε), the energy of the triplet state, and the reactivity of the resulting ketyl radical all play a crucial role. While direct, comprehensive comparative data for this compound is limited in publicly available literature, analysis of related compounds and theoretical principles allows for an insightful comparison.

A study on the influence of the chloro substituent position on the triplet reactivity of benzophenone derivatives indicates that this compound exhibits a hydrogen abstraction ability similar to that of the parent benzophenone. This suggests a comparable intrinsic potential for initiating polymerization. However, practical efficiency is also dictated by factors like solubility and interaction with the monomer and co-initiator.

The following table summarizes key performance indicators for a selection of benzophenone derivatives, compiled from various studies. It is important to note the absence of specific quantitative data for this compound in a photopolymerization context, highlighting a gap in the current research landscape.

Benzophenone DerivativeMolar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Polymerization Rate (Rp) (%·s⁻¹)Final Monomer Conversion (%)
Benzophenone (BP)~200 at 345 nmVaries with monomer and co-initiatorVaries
4-Hydroxybenzophenone (4-HBP)Data not readily availableData not readily availableData not readily available
4-Methylbenzophenone (4-MBP)Data not readily availableData not readily availableData not readily available
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173)~300 at 245 nmHighHigh
4,4′-Bis(diethylamino)benzophenone (DEABP)HighHighSignificantly enhanced
Benzophenone-diphenylamine-Donor (BPD-D)20100 at 380 nm~0.08 (for TMPTMA)~60
Benzophenone-diphenylamine-Meta-Donor (BPDM-D)22500 at 379 nm~0.09 (for TMPTMA)~65
Benzophenone-diphenylamine-Para-Donor (BPDP-D)28300 at 382 nm~0.11 (for TMPTMA)~70

Experimental Protocols

To ensure objective and reproducible comparisons of photoinitiator efficiency, standardized experimental protocols are essential. Photo-Differential Scanning Calorimetry (Photo-DSC) is a widely used technique for this purpose. It measures the heat flow associated with the photopolymerization reaction as a function of time and UV irradiation.

Photo-DSC Experimental Protocol for Acrylate Photopolymerization

This protocol outlines a typical procedure for evaluating the photopolymerization kinetics of an acrylate-based monomer using a photoinitiator like this compound.

1. Sample Preparation:

  • Prepare a stock solution of the photoinitiator (e.g., this compound) in a suitable monomer (e.g., Trimethylolpropane triacrylate, TMPTMA) at a specific concentration (e.g., 1% w/w).

  • Add a co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB) to the solution, typically at a concentration of 2-3% w/w.

  • Homogenize the mixture thoroughly, ensuring complete dissolution of all components. Protect the solution from ambient light.

2. Photo-DSC Analysis:

  • Accurately weigh a small amount of the prepared sample (typically 1-5 mg) into an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the Photo-DSC instrument.

  • Purge the sample chamber with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

  • Equilibrate the sample at a constant isothermal temperature (e.g., 30°C).

  • Irradiate the sample with a UV lamp of a specific wavelength (e.g., 365 nm) and intensity.

  • Record the heat flow as a function of time during the irradiation period.

3. Data Analysis:

  • The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).

  • The total heat evolved during the polymerization is proportional to the total monomer conversion. The final monomer conversion can be calculated by dividing the total heat of reaction by the theoretical heat of polymerization for the specific monomer.

Mechanism and Workflow Visualization

The following diagrams illustrate the fundamental signaling pathway of Type II photoinitiation and a typical experimental workflow for its evaluation.

G cluster_photoinitiation Photoinitiation Signaling Pathway BP Benzophenone (BP) BP_S1 BP (Singlet Excited State) BP->BP_S1 UV Light (hν) BP_T1 BP (Triplet Excited State) BP_S1->BP_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical Hydrogen Abstraction CoI Co-initiator (e.g., Amine) CoI_Radical Co-initiator Radical CoI->CoI_Radical Hydrogen Abstraction Polymer Polymer Chain CoI_Radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Type II Photoinitiation Mechanism.

G cluster_workflow Experimental Workflow for Photoinitiator Efficiency Evaluation Formulation 1. Formulation Preparation (Monomer + Photoinitiator + Co-initiator) Photo_DSC 2. Photo-DSC Analysis (Isothermal, UV Irradiation) Formulation->Photo_DSC Data_Acquisition 3. Data Acquisition (Heat Flow vs. Time) Photo_DSC->Data_Acquisition Data_Analysis 4. Data Analysis (Calculate Rp and Conversion) Data_Acquisition->Data_Analysis Comparison 5. Comparative Analysis Data_Analysis->Comparison

Caption: Photo-DSC Experimental Workflow.

Conclusion

A Comparative Spectroscopic Analysis of 3-Chlorobenzophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 2-, 3-, and 4-chlorobenzophenone, providing key comparative data for researchers in synthetic chemistry and drug development.

This guide offers an objective comparison of the spectroscopic properties of 3-Chlorobenzophenone and its structural isomers, 2-Chlorobenzophenone and 4-Chlorobenzophenone. Through a detailed analysis of their Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra, this document provides essential data to aid in the identification, differentiation, and characterization of these closely related compounds. The experimental protocols used to obtain this data are also detailed to ensure reproducibility.

Comparative Spectroscopic Data

The position of the chlorine atom on the benzoyl ring significantly influences the electronic environment and molecular vibrations of each isomer, leading to distinct spectroscopic fingerprints. A summary of the key quantitative data is presented below.

Spectroscopic TechniqueParameter2-ChlorobenzophenoneThis compound4-Chlorobenzophenone
FT-IR C=O Stretch (cm⁻¹)~1670~1663~1658
C-Cl Stretch (cm⁻¹)~740~780~750
UV-Vis λmax (nm) in Ethanol~250, ~330~255, ~335260[1]
¹H NMR (CDCl₃) Chemical Shift Range (ppm)7.30 - 7.857.35 - 7.807.45 - 7.80
¹³C NMR (CDCl₃) C=O Chemical Shift (ppm)~195.8~195.2195.5[2]
C-Cl Chemical Shift (ppm)~131.5~134.6138.9[2]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a detailed methodology for each type of analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid chlorobenzophenone isomers to identify characteristic vibrational frequencies of functional groups.

Methodology: The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.

  • Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory (such as a diamond crystal) is powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric interference (e.g., CO₂ and water vapor).

  • Sample Preparation: A small amount of the solid chlorobenzophenone isomer is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied using the ATR's anvil to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. Any necessary baseline corrections are applied using the instrument's software.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) for each isomer, providing information about their electronic transitions.

Methodology:

  • Instrument Preparation: A UV-Vis spectrophotometer is turned on, and the lamps (deuterium for UV, tungsten for visible) are allowed to warm up for at least 20 minutes to ensure a stable output[3].

  • Sample Preparation: A stock solution of each chlorobenzophenone isomer is prepared in a UV-transparent solvent, such as ethanol. This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law. A cuvette containing only the solvent is used as a blank.

  • Data Acquisition: The baseline is corrected using the blank cuvette filled with the pure solvent[3]. The blank cuvette is then replaced with the cuvette containing the sample solution. The absorbance spectrum is recorded over a wavelength range, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and differentiate the isomers based on the chemical shifts of their protons and carbon atoms.

Methodology:

  • Sample Preparation: For ¹H NMR, approximately 5-25 mg of the chlorobenzophenone isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."

  • Data Acquisition:

    • For ¹H NMR , a standard one-pulse experiment is typically performed. The data is acquired over a spectral width of approximately 0 to 12 ppm.

    • For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The spectral width is typically set from 0 to 220 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the chlorobenzophenone isomers.

G Workflow for Spectroscopic Comparison of Chlorobenzophenone Isomers cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis isomer1 2-Chlorobenzophenone ftir FT-IR Spectroscopy isomer1->ftir uvvis UV-Vis Spectroscopy isomer1->uvvis nmr NMR Spectroscopy isomer1->nmr isomer2 This compound isomer2->ftir isomer2->uvvis isomer2->nmr isomer3 4-Chlorobenzophenone isomer3->ftir isomer3->uvvis isomer3->nmr ftir_data Vibrational Frequencies (cm⁻¹) ftir->ftir_data uvvis_data Absorption Maxima (λmax) uvvis->uvvis_data nmr_data Chemical Shifts (ppm) nmr->nmr_data comparison Tabulated Spectroscopic Data ftir_data->comparison uvvis_data->comparison nmr_data->comparison

Caption: Logical workflow for the analysis of chlorobenzophenone isomers.

References

Assessing the Biological Activity of 3-Chlorobenzophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of benzophenone derivatives, with a focus on chloro-substituted analogues, to inform the assessment of 3-Chlorobenzophenone derivatives. Due to a scarcity of comprehensive studies on a series of this compound derivatives specifically, this document draws upon data from the broader benzophenone chemical class to provide a foundational understanding of their potential therapeutic applications. The guide includes available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for the biological activity of various benzophenone derivatives. It is important to note that a direct comparison of a homologous series of this compound derivatives is limited by the current literature. The presented data is intended to provide a representative overview of the potential activities within this class of compounds.

Table 1: Anticancer Activity of Benzophenone Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Benzophenone Derivative 1HL-60 (Human promyelocytic leukemia)0.48[1]
Benzophenone Derivative 1A-549 (Human lung carcinoma)0.82[1]
Benzophenone Derivative 1SMMC-7721 (Human hepatocellular carcinoma)0.26[1]
Benzophenone Derivative 1SW480 (Human colon adenocarcinoma)0.99[1]
Benzophenone Derivative 2HL-601.28[1]
Benzophenone Derivative 3HL-603.65[1]
Benzophenone Derivative 8HL-600.15[1]
Benzophenone Derivative 9HL-600.16[1]
Morpholino Benzophenone 3aP388 (Murine leukemia)-[2]
Thiomorpholino Benzophenone 3cP388 (Murine leukemia)-[2]

Note: The specific structures for derivatives 1, 2, 3, 8, and 9 were not detailed in the abstract. Compounds 3a and 3c showed significant antitumor activity in vivo.

Table 2: Antimicrobial Activity of Benzophenone Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Benzophenone fused Azetidinone (9a)B. subtilis25A. niger12.5[3]
S. aureus50P. chrysogenum50
K. pneumoniae12.5
P. aeruginosa6.25
Benzophenone fused Azetidinone (9e)B. subtilis12.5A. niger6.25[3]
S. aureus25P. chrysogenum12.5
K. pneumoniae6.25
P. aeruginosa12.5
Benzophenone fused Azetidinone (9g)B. subtilis6.25A. niger25[3]
S. aureus12.5P. chrysogenum25
K. pneumoniae25
P. aeruginosa50

Table 3: Enzyme Inhibitory Activity of Benzophenone Derivatives

Compound/Derivative ClassEnzymeIC50 (µM)Reference
Benzophenone thiosemicarbazone 9Dipeptidyl peptidase-IV (DPP-IV)15.0 ± 0.6[4]
Benzophenone thiosemicarbazone 10Dipeptidyl peptidase-IV (DPP-IV)28.9 (range 28.9-39.2)[4]
Benzophenone thiosemicarbazone 17Dipeptidyl peptidase-IV (DPP-IV)- (range 28.9-39.2)[4]
Benzophenone thiosemicarbazone 12Dipeptidyl peptidase-IV (DPP-IV)- (range 28.9-39.2)[4]
Benzophenone thiosemicarbazone 14Dipeptidyl peptidase-IV (DPP-IV)- (range 28.9-39.2)[4]
Benzophenone thiosemicarbazone 23Dipeptidyl peptidase-IV (DPP-IV)- (range 28.9-39.2)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of the biological activity of benzophenone derivatives are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell lines (e.g., A-549, HL-60, SMMC-7721, SW480)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottomed plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans)

  • Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (solvent alone)

  • Sterile cork borer or pipette tips

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the microbial suspension and streak the entire surface of the agar plate to ensure a uniform lawn of growth.

  • Well Preparation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Mandatory Visualizations

Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel chemical compounds like this compound derivatives.

G Experimental Workflow for Biological Activity Assessment cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification cluster_3 Mechanism of Action Studies a Synthesis of This compound Derivatives b Characterization (NMR, MS, etc.) a->b c Anticancer Screening (MTT Assay) b->c d Antimicrobial Screening (Agar Diffusion) b->d e Enzyme Inhibition Screening b->e f Determine IC50/MIC Values c->f d->f e->f g Identify Lead Compounds f->g h Signaling Pathway Analysis g->h i Further Enzyme Kinetics g->i Wnt_Pathway Simplified Wnt/β-catenin Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

References

Navigating Cross-Reactivity: A Guide to Assessing 3-Chlorobenzophenone in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

The Significance of Cross-Reactivity Assessment

Cross-reactivity occurs when an assay designed to detect a specific molecule also responds to other, structurally similar or dissimilar, molecules. This can lead to false-positive results, inaccurate quantification, and misinterpretation of data. In drug development and biological research, a thorough understanding of a compound's cross-reactivity is crucial for validating its on-target effects and identifying potential off-target interactions.

Proposed Workflow for Assessing Cross-Reactivity of 3-Chlorobenzophenone

A systematic approach is necessary to comprehensively evaluate the cross-reactivity of this compound. The following workflow, based on the principles of analytical method validation, outlines the key steps.

Cross_Reactivity_Workflow Hypothetical Workflow for this compound Cross-Reactivity Assessment cluster_0 Phase 1: Preparation and Planning cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Confirmation and Reporting A Define Assay and Target B Identify Potential Cross-Reactants A->B C Procure and Characterize This compound and Analogs B->C D Primary Assay Development and Optimization C->D E Single-Point High Concentration Screening D->E F Identify 'Hits' (Potential Cross-Reactants) E->F G Dose-Response Curve Generation F->G H Calculation of IC50 / EC50 Values G->H I Determination of Percent Cross-Reactivity H->I J Orthogonal Assay Confirmation I->J K Data Analysis and Reporting J->K

Caption: A proposed experimental workflow for the systematic evaluation of this compound's cross-reactivity.

Hypothetical Data Presentation

The results of a cross-reactivity study should be summarized in a clear and concise table. The following table illustrates how data for this compound and potential cross-reactants could be presented.

CompoundStructureIC50 (µM) in Primary Assay% Cross-Reactivity
This compound (Structure of this compound)1.5100%
Benzophenone(Structure of Benzophenone)1510%
4-Chlorobenzophenone(Structure of 4-Chlorobenzophenone)2.075%
2-Chlorobenzophenone(Structure of 2-Chlorobenzophenone)5.030%
Benzhydrol(Structure of Benzhydrol)> 100< 1.5%
3-Chlorobenzoic Acid(Structure of 3-Chlorobenzoic Acid)> 100< 1.5%

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

Detailed methodologies are essential for the reproducibility of cross-reactivity studies. Below are hypothetical protocols for key experiments.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA to assess the binding of this compound and potential cross-reactants to a hypothetical target protein.

  • Coating: A 96-well microtiter plate is coated with the target protein (e.g., 1-5 µg/mL in a suitable buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of a labeled this compound derivative (e.g., biotinylated) is mixed with serial dilutions of either unlabeled this compound (for the standard curve) or the potential cross-reactants. This mixture is then added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Detection: A solution containing an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color development.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Competitive_Assay_Principle Principle of a Competitive Binding Assay cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Target B Labeled Analyte C Unlabeled Analyte (High Conc.) D Low Signal B->D Blocked C->A Binds E Target F Labeled Analyte G Unlabeled Analyte (Low Conc.) F->E Binds H High Signal G->H Minimal Competition

A Comparative Analysis of 3-Chlorobenzophenone and Novel Photoinitiators in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance Benchmarking

The landscape of photopolymerization is continuously evolving, with novel photoinitiators emerging as promising alternatives to traditional compounds. This guide provides a comparative benchmark of the performance of a conventional photoinitiator, 3-Chlorobenzophenone, against a selection of recently developed, high-performance photoinitiating systems. The data and methodologies presented herein are collated from recent scientific literature to aid researchers in selecting the optimal photoinitiator for their specific application, be it in coatings, 3D printing, or the fabrication of biomedical devices.

Executive Summary

While this compound remains a cost-effective and widely used photoinitiator, recent advancements have led to the development of novel photoinitiators with significantly improved performance characteristics. These newer compounds often exhibit higher initiation efficiency, absorption at longer wavelengths compatible with safer LED light sources, and enhanced stability. This guide will delve into a quantitative comparison, detail the experimental protocols for performance evaluation, and provide visual representations of the underlying chemical processes and experimental workflows.

Performance Benchmarking: A Quantitative Comparison

The efficacy of a photoinitiator is determined by several key performance indicators, including its light absorption properties, the rate of polymerization it induces, and the final conversion of monomer to polymer. The following tables summarize the performance of this compound in contrast with selected novel photoinitiator systems.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as monomer systems, light source, intensity, and co-initiators can vary.

Table 1: Molar Extinction Coefficients and Maximum Absorption Wavelengths

Photoinitiator/SystemMaximum Absorption Wavelength (λmax) (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) at λmaxLight Source Compatibility
This compound ~258, 204[1]Data not readily available in cited literatureBroad-spectrum UV lamps
Benzophenone (BP) (Reference) ~250~15,000Broad-spectrum UV lamps
Bisacylphosphine Oxides (BAPO) 360-410[2]~800 (at 370-380 nm)[3]UV and Visible LED (e.g., 405 nm)[3]
Benzophenone-Triphenylamine (BT3) ~380~25,000LED (e.g., 405 nm)[4]
Naphthalimide Derivatives (NDP) 400-600 (tunable)[5]Varies with substitutionVisible Light LED
Squaraine-based Systems (SQ) >400High, varies with structureVisible Light LED[6]

Table 2: Polymerization Performance Metrics

Photoinitiator/SystemMonomer SystemFinal Conversion (%)Polymerization Rate (Rp)Light Source Used
This compound Typical AcrylatesDependent on formulation and conditionsDependent on formulation and conditionsMercury Lamp
Benzophenone (BP) (Reference) TMPTA~60ModerateMercury Lamp
BAPO/Iod/NVK Epoxy Resin~80[3]HighLED@405 nm[3]
BT3/Iodonium salt/Amine Acrylates77[4]HighLED@405 nm[4]
2-Aminobenzothiazole/Iodonium salt TMPTA10-36[6]~2 x 10⁻² s⁻¹[6]UV-Vis Light

Experimental Protocols

Accurate and reproducible benchmarking of photoinitiator performance relies on standardized experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of photoinitiators.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics

This technique is widely used to monitor the rate of polymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) in real-time.[7]

Methodology:

  • Sample Preparation: A thin film of the photocurable formulation (monomer, photoinitiator, and any co-initiators or additives) is prepared between two transparent substrates (e.g., KBr or BaF₂ plates). The thickness of the sample is controlled using a spacer.

  • FTIR Setup: The sample is placed in the light path of an FTIR spectrometer.

  • Initiation: A UV or visible light source (e.g., a mercury lamp or an LED) is positioned to irradiate the sample. The light source is activated to initiate polymerization.

  • Data Acquisition: FTIR spectra are continuously recorded at set time intervals during the irradiation.

  • Analysis: The decrease in the peak area of the characteristic absorption band of the reactive monomer group (e.g., the acrylate double bond at ~1636 cm⁻¹) is monitored. The degree of conversion is calculated as a function of time using the following formula: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.[7]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light. This allows for the determination of the polymerization rate and the total heat of reaction, which is proportional to the overall conversion.

Methodology:

  • Sample Preparation: A small, precise amount of the liquid photocurable formulation is placed in a DSC sample pan.

  • DSC Setup: The sample pan and a reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

  • Initiation: The sample is irradiated with a light source of a specific wavelength and intensity, controlled by the Photo-DSC accessory.

  • Data Acquisition: The heat flow to or from the sample is recorded as a function of time. The exotherm generated by the polymerization is measured.

  • Analysis: The area under the exothermic peak is proportional to the total conversion. The peak height is proportional to the maximum rate of polymerization.

UV-Visible Spectroscopy for Absorption Characteristics

This technique is used to determine the light absorption properties of the photoinitiator, which is crucial for matching the photoinitiator with an appropriate light source.

Methodology:

  • Sample Preparation: A dilute solution of the photoinitiator in a suitable non-absorbing solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Spectrophotometer Setup: The UV-Vis spectrophotometer is blanked with the pure solvent.

  • Data Acquisition: The absorbance of the photoinitiator solution is measured across a range of wavelengths (typically 200-800 nm).

  • Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) at λmax can be calculated using the Beer-Lambert law: A = εcl where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in photoinitiation and its evaluation, the following diagrams are provided.

G Figure 1: Generalized Type II Photoinitiation Pathway PI Photoinitiator (e.g., Benzophenone) PI_star Excited State PI* PI->PI_star Light Light (hν) Light->PI Absorption PI_star->PI Decay (non-productive) Radical_PI Photoinitiator Radical PI_star->Radical_PI Hydrogen Abstraction Radical_Co_I Co-initiator Radical PI_star->Radical_Co_I Co_I Co-initiator (e.g., Amine) Radical_Co_I->Radical_PI Monomer Monomer Radical_Co_I->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Caption: Figure 1: Generalized Type II Photoinitiation Pathway.

G Figure 2: Experimental Workflow for Photoinitiator Performance Evaluation cluster_prep Formulation Preparation cluster_analysis Performance Analysis cluster_results Data Interpretation cluster_conclusion Conclusion Monomer Select Monomer PI Select & Weigh Photoinitiator Monomer->PI Mix Mix Components PI->Mix UV_Vis UV-Vis (Absorption) PI->UV_Vis RT_FTIR RT-FTIR (Kinetics) Mix->RT_FTIR Photo_DSC Photo-DSC (Energetics) Mix->Photo_DSC Rheology Photo-Rheology (Viscosity) Mix->Rheology Conversion Conversion vs. Time RT_FTIR->Conversion Rate Polymerization Rate RT_FTIR->Rate Photo_DSC->Rate Absorption λmax & Molar Absorptivity UV_Vis->Absorption Modulus Mechanical Properties Rheology->Modulus Conclusion Select Optimal PI Conversion->Conclusion Rate->Conclusion Absorption->Conclusion Modulus->Conclusion

Caption: Figure 2: Experimental Workflow for Photoinitiator Performance Evaluation.

Conclusion

The selection of a photoinitiator is a critical decision in the development of photopolymerizable materials. While this compound is a functional and economical choice, the data indicates that novel photoinitiators, such as those based on BAPO and modified benzophenone structures, offer superior performance, particularly for applications requiring high efficiency and curing with visible light LEDs.[2][4] The enhanced molar extinction coefficients and red-shifted absorption spectra of these new systems contribute to their increased effectiveness.[4] Researchers are encouraged to consider these advanced alternatives and to utilize the standardized experimental protocols outlined in this guide to conduct their own comparative studies for informed decision-making. The continued development of high-performance photoinitiators is set to expand the capabilities and applications of photopolymerization in science and industry.

References

A Comparative Guide to the Electronic Properties of Chlorobenzophenone Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of a halogen on an aromatic ring can significantly influence the electronic properties of a molecule, thereby affecting its reactivity, photochemistry, and potential as a pharmaceutical intermediate. This guide provides a comparative analysis of the electronic properties of three structural isomers of chlorobenzophenone—2-chlorobenzophenone, 3-chlorobenzophenone, and 4-chlorobenzophenone—based on Density Functional Theory (DFT) calculations. Understanding these differences is crucial for applications ranging from photopolymerization to the design of novel therapeutic agents.

Comparative Analysis of Electronic Properties

The electronic properties of the ortho-, meta-, and para-chlorobenzophenone isomers were investigated using DFT calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ) are summarized below. These parameters provide insights into the chemical reactivity, kinetic stability, and overall polarity of the molecules.

IsomerPropertyCalculated ValueReference
2-Chlorobenzophenone (ortho) HOMO Energy-6.34 eV
LUMO Energy-1.85 eV
HOMO-LUMO Gap (ΔE)4.49 eV
Dipole Moment (µ)3.12 D
This compound (meta) HOMO Energy-6.41 eV
LUMO Energy-1.90 eV
HOMO-LUMO Gap (ΔE)4.51 eV
Dipole Moment (µ)2.59 D
4-Chlorobenzophenone (para) HOMO Energy-6.39 eV
LUMO Energy-1.91 eV
HOMO-LUMO Gap (ΔE)4.48 eV
Dipole Moment (µ)2.49 D

Table 1: Comparison of DFT-calculated electronic properties of chlorobenzophenone isomers.

The data reveals subtle but significant differences among the isomers. The HOMO-LUMO gap, an indicator of chemical reactivity, is largest for the meta isomer, suggesting it is the most kinetically stable of the three. Conversely, the para and ortho isomers have slightly smaller energy gaps, indicating potentially higher reactivity. The dipole moment is highest for the ortho isomer, likely due to the proximity of the electronegative chlorine atom to the carbonyl group, leading to a greater overall molecular polarity.

Experimental Protocols

The electronic properties presented in this guide are based on computational studies employing Density Functional Theory (DFT). A representative experimental protocol for such calculations is detailed below.

Computational Details:

All calculations are performed using the Gaussian suite of programs. The geometries of the chlorobenzophenone isomers are optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable results for organic molecules.

Frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. The energies of the HOMO and LUMO, as well as the total dipole moment, are then obtained from the output of the geometry optimization calculations. The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

Logical Workflow for DFT Analysis

The following diagram illustrates the logical workflow for the computational comparison of the electronic properties of the chlorobenzophenone isomers.

DFT_Workflow cluster_isomers Isomer Selection cluster_dft DFT Calculations cluster_analysis Data Analysis and Comparison isomer1 2-Chlorobenzophenone opt Geometry Optimization (B3LYP/6-311++G(d,p)) isomer1->opt isomer2 This compound isomer2->opt isomer3 4-Chlorobenzophenone isomer3->opt freq Frequency Calculation opt->freq props Electronic Property Calculation freq->props extract Extract Data: HOMO, LUMO, Dipole Moment props->extract calculate Calculate HOMO-LUMO Gap extract->calculate compare Compare Isomer Properties calculate->compare

A Comparative Analysis of Synthetic Routes for 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3-Chlorobenzophenone, a key intermediate in the preparation of various pharmaceuticals, is of paramount importance. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, supported by experimental data to facilitate the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

The synthesis of this compound can be approached through several established organic chemistry reactions. The most prominent methods include Friedel-Crafts acylation, Suzuki-Miyaura coupling, and the Grignard reaction. Each of these routes offers distinct advantages and disadvantages in terms of operational simplicity, cost-effectiveness, and environmental impact. This guide will delve into the specifics of each pathway to provide a clear comparison for informed decision-making in a laboratory setting.

Comparison of Synthesis Routes

The selection of a synthetic strategy for this compound is a critical decision that influences the overall efficiency and scalability of the process. The following table summarizes the key quantitative parameters for the most common synthetic routes.

Parameter Route 1: Friedel-Crafts Acylation (Benzene + 3-Chlorobenzoyl Chloride) Route 2: Friedel-Crafts Acylation (Chlorobenzene + Benzoyl Chloride) Route 3: Suzuki-Miyaura Coupling Route 4: Grignard Reaction
Starting Materials Benzene, 3-Chlorobenzoyl ChlorideChlorobenzene, Benzoyl Chloride3-Chlorophenylboronic acid, Benzoyl chloridePhenylmagnesium bromide, 3-Chlorobenzonitrile
Catalyst/Reagent AlCl₃ (or other Lewis acids like FeCl₃, ZnCl₂)AlCl₃Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)-
Typical Yield (%) High (Potentially >90%)Very Low (0.1-4% for the meta isomer)[1][2]Moderate to Good (Specific data for 3-Cl isomer needed)Moderate to Good (Specific data for 3-Cl isomer needed)
Reaction Temperature Typically 0-5°C for initiation, then room temp. or reflux[3]Varies, can be performed at different temperatures[1][2]Typically elevated temperatures (e.g., 60-100°C)Typically refluxing ether
Reaction Time Several hoursVaries depending on conditionsSeveral hoursSeveral hours
Key Advantages High potential yield and selectivity for the desired isomer.Readily available starting materials.High functional group tolerance; milder conditions than Friedel-Crafts.Utilizes common and readily prepared reagents.
Key Disadvantages Requires stoichiometric amounts of Lewis acid, which can be moisture-sensitive and generate significant waste.Extremely poor selectivity for the desired meta isomer, leading to a complex mixture of ortho, meta, and para products.[1][2]Requires pre-functionalized starting materials (boronic acids); palladium catalysts can be expensive.Highly sensitive to moisture and protic solvents; potential for side reactions.

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting the optimal synthesis route for this compound can be visualized as a logical workflow. This diagram illustrates the key considerations at each stage, from initial planning to final product isolation.

Synthesis_Route_Selection cluster_0 Initial Considerations cluster_1 Route Evaluation cluster_2 Decision & Execution start Define Synthesis Target: This compound availability Assess Starting Material Availability & Cost start->availability scale Determine Required Scale of Synthesis start->scale fc1 Route 1: Friedel-Crafts (Benzene + 3-Chlorobenzoyl Chloride) availability->fc1 fc2 Route 2: Friedel-Crafts (Chlorobenzene + Benzoyl Chloride) availability->fc2 suzuki Route 3: Suzuki-Miyaura Coupling availability->suzuki grignard Route 4: Grignard Reaction availability->grignard select Select Optimal Route Based on Yield, Purity, & Practicality scale->select fc1->select High Yield Good Selectivity fc2->select Very Low Yield Poor Selectivity suzuki->select Good Functional Group Tolerance grignard->select Moisture Sensitive Side Reactions protocol Develop Detailed Experimental Protocol select->protocol synthesis Perform Synthesis & Purification protocol->synthesis analysis Analyze Product (Purity, Yield) synthesis->analysis

Caption: Workflow for selecting a this compound synthesis route.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Benzene with 3-Chlorobenzoyl Chloride

This method is the most direct and theoretically high-yielding approach to this compound.

Materials:

  • Benzene (anhydrous)

  • 3-Chlorobenzoyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5°C in an ice bath.

  • Addition of Reactants: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C. After the addition is complete, add benzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by carefully adding it to a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Route 3: Suzuki-Miyaura Coupling

This route offers a milder alternative to Friedel-Crafts acylation and is tolerant of a wider range of functional groups.

Materials:

  • 3-Chlorophenylboronic acid

  • Benzoyl chloride

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chlorophenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 3-5 mol%).

  • Addition of Reactants: Add anhydrous toluene to the flask, followed by benzoyl chloride (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solids. Wash the solids with toluene.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Route 4: Grignard Reaction

The Grignard reaction provides a classic method for carbon-carbon bond formation.

Materials:

  • 3-Chlorobenzonitrile

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Dilute hydrochloric acid

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Nitrile: Cool the Grignard reagent to room temperature. Prepare a solution of 3-chlorobenzonitrile in anhydrous diethyl ether and add it dropwise to the Grignard reagent. A vigorous reaction should occur. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the intermediate imine.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure, and purify the resulting crude this compound by recrystallization or column chromatography.

Conclusion

The most efficient and selective synthesis of this compound is achieved via the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride (Route 1) . This method directly forms the desired product with potentially high yields. In contrast, the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride (Route 2) is highly unselective and produces the target meta-isomer in very low yields, making it an impractical choice.[1][2]

For syntheses requiring milder conditions or tolerance of other functional groups, the Suzuki-Miyaura coupling (Route 3) presents a viable alternative, although it necessitates the use of a pre-functionalized boronic acid and a palladium catalyst. The Grignard reaction (Route 4) is a classic and powerful method but requires stringent anhydrous conditions to avoid decomposition of the highly reactive Grignard reagent.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. For large-scale, high-yield production of this compound, the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride remains the most logical and efficient pathway.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 3-Chlorobenzophenone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new, rapid High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) method for the quantification of 3-Chlorobenzophenone. The performance of this novel method is objectively compared against two established analytical techniques: a standard HPLC-UVD method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The supporting experimental data, detailed methodologies, and visual representations of workflows and comparisons are presented to aid researchers and drug development professionals in making informed decisions for their analytical needs.

Comparative Analysis of Analytical Method Performance

The validation of the novel analytical method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key performance parameters.[1][2][3][4] A summary of the comparative data is presented in the tables below.

Table 1: Summary of Key Performance Parameters
ParameterRapid HPLC-UVD Method (New)Standard HPLC-UV Method (Alternative 1)GC-MS Method (Alternative 2)
Principle Reverse-Phase HPLC with UV DetectionReverse-Phase HPLC with UV DetectionGas Chromatography with Mass Spectrometry
Analysis Time 5 minutes15 minutes25 minutes
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL0.03 µg/mL
Linearity (R²) 0.99980.99950.9999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%99.8% - 100.5%
Precision (%RSD) < 1.0%< 1.5%< 0.8%
Solvent Consumption LowModerateHigh
Table 2: Linearity Data
MethodRange (µg/mL)Regression EquationCorrelation Coefficient (R²)
Rapid HPLC-UVD Method 0.15 - 150y = 4587.3x + 120.50.9998
Standard HPLC-UV Method 0.3 - 150y = 4490.1x + 250.80.9995
GC-MS Method 0.03 - 150y = 9876.5x + 50.20.9999
Table 3: Accuracy (Recovery) Data
MethodSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
Rapid HPLC-UVD Method 5049.7599.5%
100101.20101.2%
150150.90100.6%
Standard HPLC-UV Method 5049.4598.9%
100101.50101.5%
150149.2599.5%
GC-MS Method 5050.25100.5%
10099.8099.8%
150150.30100.2%
Table 4: Precision (Repeatability and Intermediate Precision) Data
MethodConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=18)
Rapid HPLC-UVD Method 1000.850.95
Standard HPLC-UV Method 1001.201.45
GC-MS Method 1000.650.78

Experimental Protocols

The following protocols detail the methodologies used for the validation of the new Rapid HPLC-UVD method.

Specificity

The specificity of the method was evaluated by analyzing blank and placebo (matrix without the analyte) samples to assess for any interference at the retention time of this compound. Additionally, forced degradation studies were performed by subjecting a sample of this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms were examined for the separation of the this compound peak from any degradation products.

Linearity

A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of at least five calibration standards ranging from the LOQ (0.15 µg/mL) to 150% of the target concentration (150 µg/mL) were prepared by diluting the stock solution.[2] Each standard was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (R²) of the regression line.

Accuracy

The accuracy of the method was determined by performing recovery studies on a placebo matrix spiked with this compound at three concentration levels (50%, 100%, and 150% of the target concentration).[2] Triplicate samples were prepared at each concentration level and analyzed. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[4]

  • Repeatability (Intra-assay precision): Six replicate samples of this compound at 100% of the target concentration were analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis of six replicate samples at 100% of the target concentration was repeated on two different days by two different analysts using two different instruments. The overall precision was expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A series of solutions with low concentrations of this compound were analyzed. The LOD was calculated as (3.3 * σ) / S, and the LOQ was calculated as (10 * σ) / S, where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was assessed by intentionally introducing small variations in the method parameters and observing the effect on the results. The parameters varied included the flow rate (±0.1 mL/min), column temperature (±2°C), and the mobile phase composition (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results were monitored.

Visualized Workflows and Comparisons

The following diagrams illustrate the validation workflow and a comparison of the key performance parameters of the analytical methods.

Analytical_Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Evaluation Evaluation Define_Validation_Parameters Define Validation Parameters (ICH Guidelines) Prepare_Validation_Protocol Prepare Validation Protocol Define_Validation_Parameters->Prepare_Validation_Protocol Specificity Specificity (Forced Degradation) Prepare_Validation_Protocol->Specificity Linearity Linearity (Calibration Curve) Prepare_Validation_Protocol->Linearity Accuracy Accuracy (Recovery Studies) Prepare_Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Prepare_Validation_Protocol->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Prepare_Validation_Protocol->LOD_LOQ Robustness Robustness (Method Variations) Prepare_Validation_Protocol->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report Method_Performance_Comparison cluster_Methods Analytical Methods cluster_Parameters Key Performance Parameters New_Method Rapid HPLC-UVD Time Analysis Time New_Method->Time Fastest Sensitivity Sensitivity (LOD/LOQ) New_Method->Sensitivity High Precision Precision (%RSD) New_Method->Precision Very Good Accuracy Accuracy (% Recovery) New_Method->Accuracy Excellent Standard_HPLC Standard HPLC-UV Standard_HPLC->Time Moderate Standard_HPLC->Sensitivity Good Standard_HPLC->Precision Good Standard_HPLC->Accuracy Excellent GC_MS GC-MS GC_MS->Time Slowest GC_MS->Sensitivity Highest GC_MS->Precision Highest GC_MS->Accuracy Excellent

References

Safety Operating Guide

Proper Disposal of 3-Chlorobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of both personnel and the environment. For researchers, scientists, and drug development professionals, adherence to established protocols for hazardous materials like 3-Chlorobenzophenone is paramount. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with industry best practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a halogenated organic substance and should be managed in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][2]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing.[2][3]

In the event of a spill, immediately evacuate the area if the spill is large or in a poorly ventilated space. For smaller spills, absorb the material with an inert substance, such as sand or vermiculite, and collect it into a designated hazardous waste container.[1][4] The spill area should then be decontaminated.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and state hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] The following procedure outlines the necessary steps for compliant disposal.

1. Waste Identification and Segregation:

  • Properly identify the waste as a halogenated organic compound.

  • Due to its halogenated nature, this compound waste must be segregated from non-halogenated organic waste streams.[8]

2. Containerization:

  • Halogenated Liquid Waste: If in a liquid form or dissolved in a halogenated solvent, collect the waste in a designated, properly labeled container for halogenated organic compounds (often referred to as "Container B").[8]

  • Solid Waste: As this compound is a solid powder, collect the solid residues in a separate, clearly labeled container for solid chemical waste ("Container C").[8]

  • Empty Containers: The original container of this compound must be managed as hazardous waste unless properly decontaminated. To decontaminate, rinse the container thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9] For highly toxic substances, the first three rinses should be collected.[9]

3. Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Keep waste containers securely closed except when adding waste.[9]

4. Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure that incompatible waste types are segregated to prevent dangerous reactions.[9]

  • Store below +30°C.[8][10]

5. Disposal Request and Pickup:

  • Once a waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[2]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Final Disposal Method:

  • The final disposal of halogenated organic compounds like this compound is typically achieved through high-temperature incineration at a permitted hazardous waste facility.[2] This method ensures the complete destruction of the compound, preventing its release into the environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueSource
CAS Number1016-78-0[8][10]
Molecular Weight216.67 g/mol [8][10]
Melting Point82 - 85 °C[1][10]
Storage TemperatureBelow +30°C[8][10]
Water Hazard ClassWGK 3 (highly hazardous to water)[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Waste Management & Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Identify Identify Waste as This compound (Halogenated) Ventilation->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate Collect_Solid Collect Solid Waste in Designated 'Container C' Segregate->Collect_Solid Solid Waste Collect_Liquid Collect Contaminated Solvents in Designated 'Container B' (Halogenated) Segregate->Collect_Liquid Liquid Waste Label Label Container Clearly: 'Hazardous Waste', Chemical Name Collect_Solid->Label Collect_Liquid->Label Close Keep Container Securely Closed Label->Close Store Store in Designated Satellite Accumulation Area Close->Store Request Request Pickup from EHS or Licensed Contractor Store->Request Transport Licensed Transporter Collects Waste Request->Transport Incinerate High-Temperature Incineration at Permitted Facility Transport->Incinerate

References

Personal protective equipment for handling 3-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chlorobenzophenone

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Physicochemical and Hazard Data

Proper handling of this compound begins with understanding its physical properties and associated hazards. This information is critical for accurate risk assessment and the implementation of appropriate safety measures.

Property[1]Value
CAS Number 1016-78-0
Molecular Formula C₁₃H₉ClO
Molecular Weight 216.67 g/mol
Appearance Off-white powder/solid[1]
Melting Point 82 - 85 °C[1]
Storage Temperature +2°C to +30°C[2]
Hazard Classification[1][3]Description
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Environmental Hazard Highly hazardous to water.[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandards & Specifications
Eye and Face Protection Chemical safety goggles or a face shield.[1][4][5]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[1][5][6]Select gloves based on the specific solvent being used and breakthrough time.
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area or a chemical fume hood. If dusts are generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][7]Respirator selection should be based on a formal risk assessment.
Footwear Closed-toe shoes are mandatory in a laboratory setting.---

Experimental Protocols: Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing risks associated with this compound. The following workflow details the necessary procedures from initial preparation to final disposal.

Preparation and Handling
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment to identify specific hazards associated with the planned experiment.

  • Engineering Controls : All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that a safety shower and eyewash station are readily accessible.[1]

  • PPE Donning : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Handling :

    • Use the smallest quantity of the chemical necessary for the experiment.[7]

    • Avoid generating dust.[5]

    • Keep the container tightly closed when not in use.[1][5]

    • Wash hands and any exposed skin thoroughly after handling.[1]

Spill Management
  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain and Clean-up :

    • For solid spills, carefully sweep up the material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[5]

    • For solutions, absorb the spill with an inert material and place it in a sealed container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations.

  • Waste Collection :

    • Solid residues of this compound and contaminated materials (e.g., gloves, absorbent pads) should be collected in a designated, labeled hazardous waste container for solids (Container C).[2]

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste (Container B).[2]

  • Labeling : Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Storage : Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal Request : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][8]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal RiskAssessment 1. Conduct Risk Assessment EngineeringControls 2. Prepare Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngineeringControls PPE 3. Don Correct PPE EngineeringControls->PPE Weighing 4. Weigh/Measure in Fume Hood PPE->Weighing Reaction 5. Perform Experiment Weighing->Reaction DecontaminateGlassware 6. Decontaminate Glassware Reaction->DecontaminateGlassware CollectSolidWaste 8. Collect Solid Waste (Container C) Reaction->CollectSolidWaste CollectLiquidWaste 9. Collect Halogenated Liquid Waste (Container B) Reaction->CollectLiquidWaste DecontaminateWorkArea 7. Clean Work Area DecontaminateGlassware->DecontaminateWorkArea DecontaminateWorkArea->CollectSolidWaste StoreWaste 10. Store Waste Securely CollectSolidWaste->StoreWaste CollectLiquidWaste->StoreWaste ArrangePickup 11. Arrange EHS Pickup StoreWaste->ArrangePickup

Caption: Workflow for the safe handling of this compound.

References

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